2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMMDCITYLSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432194 | |
| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475301-73-6 | |
| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2,2-difluoroacetic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, strategic applications, representative synthesis, and essential safety protocols, offering field-proven insights for its effective use in a research and development setting.
Core Molecular Identity and Physicochemical Profile
This compound is a halogenated aromatic carboxylic acid. The presence of a 4-chlorophenyl group and, critically, the geminal difluoro atoms adjacent to the carboxyl group, imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules.
Chemical Structure and Identifiers
The unique arrangement of its functional groups is central to its utility.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 475301-73-6 | [1] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (4-chlorophenyl)(difluoro)acetic acid, 2,2-Difluoro-2-(4-chlorophenyl)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid | [1] |
| InChI | InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | [1] |
| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | [1] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry, particularly for solubility in reaction media.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 206.57 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 86 to 88°C | |
| Boiling Point | 288.8 ± 35.0 °C (Predicted) | |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | |
| pKa | 0.97 ± 0.10 (Predicted) | |
| Solubility | DMSO: 41.31 mg/mL (199.98 mM) | |
| Storage Temperature | Room Temperature, sealed in dry conditions | |
| XlogP (Predicted) | 2.8 | [2] |
Strategic Role in Drug Discovery and Medicinal Chemistry
This molecule is primarily utilized as a fragment or building block in the synthesis of more complex drug candidates. Its value stems from the strategic incorporation of the difluoromethyl (-CF₂) group and the chlorophenyl moiety.
The Difluoromethyl Group: A Bioisosteric Advantage
The geminal difluoro motif is not merely a placeholder; it is a strategic element in drug design. The -CF₂- group acts as a bioisostere—a substituent with similar physical or chemical properties that imparts a desirable change in the biological activity of a compound.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[3] This can significantly increase a drug's half-life by blocking metabolic hotspots.[4]
-
Lipophilic Hydrogen Bond Donor : Unlike a trifluoromethyl (-CF₃) group, the difluoromethyl group (-CF₂H, once incorporated and the carboxyl removed) possesses a weakly acidic proton. This allows it to act as a "lipophilic hydrogen bond donor," a unique property that can enhance binding affinity to protein targets.[5][6][7] It can serve as a metabolically robust substitute for hydroxyl (-OH) or thiol (-SH) groups.[5][6]
-
Modulation of pKa and Lipophilicity : The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid (low predicted pKa).[4] This influences the ionization state at physiological pH, affecting solubility and cell permeability. The -CF₂- group also increases lipophilicity (logP), which can improve passage through biological membranes.[5]
Application in Fragment-Based Drug Discovery (FBDD)
As a "fragment molecule," this compound is an ideal starting point in FBDD workflows. FBDD is a powerful methodology that screens small, low-complexity molecules against a biological target.[8][9] Hits from these screens are then optimized and grown into more potent, drug-like leads.
Caption: Role of the title compound in a typical FBDD workflow.
Synthesis and Chemical Reactivity
Representative Synthetic Protocol: Hydrolysis of a Nitrile Precursor
This protocol is a representative example based on standard organic chemistry transformations. Causality : The choice of a nitrile precursor is logical as they can often be synthesized via fluorination reactions and are readily hydrolyzed to carboxylic acids under acidic or basic conditions.
Step 1: Synthesis of the Precursor, 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (CAS 40626-54-8)
-
This step would typically involve the fluorination of an appropriate starting material, such as 2-(4-chlorophenyl)-2-oxoacetonitrile or a related compound, using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The specific conditions would require empirical optimization.
Step 2: Acid-Catalyzed Hydrolysis to the Carboxylic Acid
-
Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq).
-
Reaction Mixture : Add a mixture of concentrated hydrochloric acid (e.g., 6 M) and glacial acetic acid (1:1 v/v). The solvent volume should be sufficient to fully dissolve or suspend the starting material (e.g., 10 mL per gram of nitrile).
-
Heating : Heat the reaction mixture to reflux (typically 100-110 °C). Rationale : The elevated temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid and ammonium salt.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.
Caption: Conceptual workflow for the synthesis of the title compound.
Expected Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on its structure.
-
¹H NMR : The proton NMR spectrum would be relatively simple. It is expected to show a complex multiplet pattern in the aromatic region (approx. 7.4-7.6 ppm) corresponding to the four protons on the 4-chlorophenyl ring. A broad singlet for the acidic proton of the carboxyl group would also be present, typically downfield (>10 ppm), though its position is solvent-dependent and it may exchange with D₂O.
-
¹³C NMR : The carbon spectrum will show distinct signals for the carboxylic acid carbonyl (approx. 165-175 ppm), the quaternary carbon bearing the two fluorine atoms (which will show a triplet due to C-F coupling), and four signals for the aromatic carbons of the chlorophenyl ring.
-
¹⁹F NMR : This is a key technique. The two equivalent fluorine atoms would give rise to a single resonance. The chemical shift would be in the typical range for a -CF₂- group adjacent to a carbonyl and an aromatic ring.[10]
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ corresponding to its molecular weight (206.57). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous properties. It is classified as an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | |
| Hazard | H319 | Causes serious eye irritation. | |
| Hazard | H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Precautionary | P264 | Wash hands thoroughly after handling. | |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | |
| Precautionary | P280 | Wear protective gloves/protective clothing and eye/face protection. | |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water and soap. | |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Laboratory Handling Protocol
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Due to its acidic and halogenated nature, it should be disposed of as hazardous chemical waste.
Conclusion
This compound is a valuable and specialized building block for medicinal chemistry and drug discovery. Its strategic value lies in the unique properties conferred by the geminal difluoro group, which can enhance metabolic stability and introduce favorable binding interactions. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.
References
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
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PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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SpringerLink. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]
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Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
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ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
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BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]
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PubMed. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry. Retrieved from [Link]
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2-(4-Chlorophenyl)-2,2-difluoroacetic acid chemical structure and properties
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This fluorinated building block is of growing importance in the design of novel therapeutics and agrochemicals.
Introduction and Strategic Importance
This compound, a halogenated phenylacetic acid derivative, represents a key structural motif in modern medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group (CF2), in particular, can act as a bioisostere for hydroxyl, thiol, or carbonyl groups, often leading to improved pharmacokinetic profiles. This guide provides an in-depth look at the core chemical identity, properties, a representative synthetic workflow, and the rationale behind its use in research and development.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the foundation of reproducible science. This compound is registered under CAS Number 475301-73-6.[3][4][5] Its fundamental identifiers and properties are summarized below.
Chemical Structure
The molecule consists of a central acetic acid moiety where the alpha-carbon is substituted with two fluorine atoms and a 4-chlorophenyl group.
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol
This protocol is a generalized representation based on common organic synthesis procedures for similar compounds. [6] Objective: To synthesize this compound from a suitable precursor.
Step 1: Preparation of Ethyl α-chlorophenylacetate precursor (Illustrative)
-
To a solution of ethyl mandelate (or a related hydroxyester) in an appropriate solvent, slowly add a halogenating agent like thionyl chloride. [6]2. The reaction mixture is typically stirred, sometimes with gentle heating, to drive the conversion of the hydroxyl group to a chloride.
-
Causality: This step is crucial as it creates a good leaving group (chloride) at the alpha-position, activating it for the subsequent nucleophilic fluorination.
Step 2: Difluorination
-
The resulting crude or purified chloro-ester is dissolved in a suitable high-boiling point, aprotic solvent.
-
A fluorinating agent (e.g., antimony trifluoride or a more modern reagent like DAST) is added. The reaction often requires elevated temperatures.
-
Causality: The fluorinating agent provides the fluoride ions that displace the chloride. The use of a difluorination or a two-step monofluorination process is determined by the specific reagents and conditions. The choice of agent balances reactivity, safety, and cost.
Step 3: Hydrolysis to the Carboxylic Acid
-
The difluoro-ester intermediate is subjected to hydrolysis. This can be achieved under acidic conditions (e.g., refluxing with HCl in acetic acid) or basic conditions (e.g., using NaOH or KOH followed by acidic workup). [6]2. Causality: The hydrolysis cleaves the ethyl ester to reveal the desired carboxylic acid functional group. Acidic workup is necessary in the case of basic hydrolysis to protonate the carboxylate salt and isolate the final product.
Step 4: Purification
-
The final product is typically isolated via extraction into an organic solvent after the aqueous workup.
-
Purification is commonly achieved by recrystallization from a suitable solvent system or by column chromatography to yield the final product as a solid.
Applications in Drug Discovery and Development
The title compound is primarily used as a specialized building block. Its value lies in the unique properties conferred by the α,α-difluoro-α-aryl acetic acid motif.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Replacing hydrogens at a metabolically vulnerable site (like an alpha-carbon) with fluorine can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate. [1]* Modulation of Acidity: The two strongly electron-withdrawing fluorine atoms significantly increase the acidity (lower the pKa) of the carboxylic acid proton compared to its non-fluorinated analogue. This can be critical for tuning the binding interactions of a molecule with its biological target, such as an enzyme active site or a receptor.
-
Conformational Control: The steric bulk and electronic nature of the difluoromethyl group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.
This structural unit can be found in precursors to complex molecules investigated for a range of therapeutic areas, including metabolic diseases and oncology. [7][8]
Safety and Handling
As a halogenated organic acid, this compound requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. [5]It causes skin irritation and serious eye irritation and may cause respiratory irritation. [5]Safety Data Sheets (SDS) indicate it can cause severe burns. [9][10]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11][12]
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Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f]o[3][11]xazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed . PubMed. Available at: [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . MDPI. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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The Elusive Mechanism: Deconstructing the Biological Activity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Derivatives
An In-Depth Technical Guide for the Research Community
Preamble: The Challenge of a Core Scaffold
In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of drug discovery. The 2-(4-Chlorophenyl)-2,2-difluoroacetic acid moiety presents an intriguing, yet enigmatic, platform. While its constituent parts—the chlorophenyl group and the difluoroacetic acid motif—are prevalent in a multitude of biologically active compounds, a clearly defined, intrinsic mechanism of action for this specific parent structure and its direct derivatives remains largely uncharacterized in publicly available scientific literature. This guide, therefore, deviates from a conventional monograph on a well-established drug class. Instead, it embarks on a critical analysis of the available, albeit fragmented, data to provide researchers with a foundational understanding of the potential biological activities and putative mechanisms that may be associated with this chemical series. We will delve into the known pharmacology of structurally related compounds to hypothesize potential avenues of investigation and furnish detailed experimental protocols to empower researchers to elucidate the true mechanistic underpinnings of these derivatives.
I. Deconstruction of the Pharmacophoric Elements
The this compound scaffold can be dissected into two key components, each contributing distinct physicochemical properties that may influence biological activity.
-
The 4-Chlorophenyl Group: This lipophilic moiety is a common feature in numerous drugs and is known to participate in various non-covalent interactions with biological targets, including hydrophobic and halogen bonding. Its presence can significantly impact a molecule's ability to cross cellular membranes and its overall pharmacokinetic profile.
-
The 2,2-Difluoroacetic Acid Moiety: The geminal fluorine atoms dramatically alter the acidity of the carboxylic acid compared to its non-fluorinated counterpart. This increased acidity can influence ionization at physiological pH, potentially affecting receptor binding, enzyme inhibition, and membrane permeability. The carbon-fluorine bond is also highly stable, which can enhance metabolic stability.
II. Hypothesized Mechanisms of Action Based on Analogous Structures
Direct experimental evidence for the mechanism of action of this compound derivatives is sparse. However, by examining related chemical classes, we can formulate plausible hypotheses to guide future research.
A. Anti-Inflammatory Activity: A Pyrrole Derivative Case Study
One of the most relevant findings comes from the study of a more complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. This compound, while structurally distinct from a simple difluoroacetic acid derivative, shares the 4-chlorophenyl group and a propanoic acid chain (a close relative of acetic acid). Research has shown that this molecule exhibits potent anti-inflammatory properties.[1][2][3] The proposed mechanism for this class of compounds involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]
The study on this pyrrole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats and a decrease in the pro-inflammatory cytokine TNF-α.[1][2][3] Interestingly, it also led to an increase in the anti-inflammatory cytokine TGF-β1, suggesting a complex immunomodulatory role.[1][2][3] This points to a potential avenue of investigation for this compound derivatives in the realm of inflammation.
B. Modulation of Ion Channels: Insights from Fenamates
The fenamates, a class of NSAIDs, are structurally characterized by an N-phenylanthranilic acid core. While not a direct match, they are aromatic carboxylic acids and their mechanism of action extends beyond COX inhibition to include the modulation of various ion channels, particularly chloride channels.[4][5] This dual activity is an important consideration. It is conceivable that the acidic and lipophilic nature of this compound derivatives could allow them to interact with and modulate the function of ion channels, a hypothesis that warrants experimental validation.
C. Anticancer Potential: Learning from Phenylacetamide Analogs
Derivatives of phenylacetic acid and phenylacetamide have been investigated for their anticancer properties.[6][7] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against various cancer cell lines.[6][7] While the fluorine is on the phenyl ring and it is an acetamide rather than an acetic acid, the general structural similarity suggests that this compound derivatives could be explored for their potential as anticancer agents. The mechanisms for related compounds often involve the induction of apoptosis.
III. Proposed Experimental Workflows for Mechanistic Elucidation
Given the lack of a defined mechanism, a systematic screening approach is recommended. The following section provides detailed, step-by-step methodologies for key experiments to probe the potential biological activities of novel this compound derivatives.
A. Initial In Vitro Screening for Biological Activity
This workflow is designed to broadly assess the potential of a novel derivative across several key areas of pharmacology.
-
Objective: To determine if the test compound inhibits the activity of cyclooxygenase enzymes.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Test compound dissolved in DMSO.
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and either the test compound, control, or vehicle (DMSO).
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 25°C.
-
Stop the reaction and develop the color according to the kit manufacturer's instructions.
-
Read the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
B. Deeper Mechanistic Investigation of Confirmed "Hits"
Once a primary biological activity is identified, a more focused investigation is required to elucidate the specific molecular mechanism. The following diagram illustrates a hypothetical workflow for a compound identified as an anti-inflammatory agent.
-
Objective: To determine the effect of the test compound on the production of pro- and anti-inflammatory cytokines.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
Test compound.
-
ELISA kits for TNF-α, IL-6, IL-1β, IL-10, and TGF-β1.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform ELISAs for the cytokines of interest according to the manufacturer's protocols.
-
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels in treated versus untreated cells.
IV. Quantitative Data and Future Directions
As there is no established body of literature with quantitative data for the specific this compound scaffold, a data table cannot be provided at this time. The primary purpose of this guide is to provide the framework for generating such data.
Future research should focus on:
-
Synthesis and Screening of a Focused Library: A systematic variation of the substituents on the phenyl ring and derivatization of the carboxylic acid to amides or esters will be crucial to establish structure-activity relationships.
-
Target Identification: For any confirmed "hits," target deconvolution studies (e.g., affinity chromatography, chemical proteomics) will be essential to identify the direct molecular target.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to animal models of disease to assess their therapeutic potential and pharmacokinetic properties.
V. Conclusion
The mechanism of action of this compound derivatives remains an open question in the field of medicinal chemistry. This guide has aimed to provide a comprehensive, albeit speculative, overview based on the analysis of structurally related compounds. By presenting detailed experimental workflows, we hope to empower researchers to systematically investigate this chemical class and unlock its potential therapeutic applications. The path to elucidating the precise biological targets and signaling pathways of these intriguing molecules is now laid out, awaiting rigorous scientific inquiry.
References
At present, there are no direct, authoritative sources detailing the mechanism of action for the specific class of this compound derivatives. The references provided below are for the analogous compounds discussed in this guide.
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.[Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH.[Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar.[Link]
-
Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? PMC - PubMed Central.[Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.[Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate.[Link]
-
(PDF) Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? ResearchGate.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
The Strategic Advantage of the Difluoroacetic Acid Moiety
An In-depth Technical Guide to Aryl-Difluoroacetic Acids in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy for optimizing drug candidates. Among the various fluorinated motifs, the aryl-difluoroacetic acid group stands out for its unique ability to modulate physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of aryl-difluoroacetic acids, offering field-proven insights for their effective utilization in drug discovery programs.
The introduction of fluorine into drug candidates can significantly impact their metabolic stability, bioavailability, and binding affinity.[1] The difluoromethyl group (CF2H) in particular offers a unique set of properties. It acts as a bioisostere for a hydroxyl group or a thiol, and the corresponding aryl-difluoroacetic acid can be a valuable replacement for a simple aryl-carboxylic acid. This substitution can lead to drug candidates with improved pharmacokinetic profiles and a higher likelihood of clinical success.[2] The C-F bond is highly polarized and stronger than a C-H bond, which often enhances metabolic stability.[3]
Synthetic Strategies for Accessing Aryl-Difluoroacetic Acids
A variety of synthetic methods have been developed to access aryl-difluoroacetic acids, providing chemists with a toolbox to choose from based on substrate scope and functional group tolerance.
Direct C-H Difluoromethylation
A straightforward approach involves the direct introduction of a difluoromethyl group onto a heteroaromatic compound using difluoroacetic acid as the reagent. This method is technically simple and allows for late-stage functionalization, which is highly valuable in drug discovery.[4]
Cross-Coupling Approaches
Copper-catalyzed cross-coupling reactions of aryl boronic acids with reagents like ethyl bromofluoroacetate provide a versatile route to 2-fluoro-2-arylacetic acids, which are precursors to aryl-difluoroacetic acids.[5] This method is compatible with a wide range of functional groups.[5] Palladium-catalyzed cross-coupling reactions have also been explored, though challenges with transmetallation and reductive elimination exist.[3]
Deoxyfluorination of α-Hydroxy or α-Oxo Precursors
Nucleophilic deoxofluorination of α-hydroxy- or α-oxoalkylated arenes using reagents like diethylaminosulfur trifluoride (DAST) is another effective strategy for introducing the difluoro moiety.[6]
Emerging Synthetic Methods
Recent advancements include metallaphotoredox-catalyzed deoxydifluoromethylation of aliphatic alcohols, offering a direct conversion of a hydroxyl group to a difluoromethyl group under mild conditions.[2] Another innovative approach involves a trifluoroacetate release/halogenation protocol to generate α,α-difluoroenolates that can be trapped with electrophiles.[7]
Representative Experimental Protocol: Copper-Catalyzed Cross-Coupling
This protocol is adapted from a method for the synthesis of 2-fluoro-2-arylacetic acids, which can be readily converted to the target difluoroacetic acids.[5]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
Ethyl bromofluoroacetate (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To an oven-dried reaction vessel, add the aryl boronic acid, CuI, 1,10-phenanthroline, and K2CO3.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile, followed by ethyl bromofluoroacetate.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding ethyl 2-fluoro-2-arylacetate.
-
Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to obtain the final aryl-difluoroacetic acid.
Physicochemical Properties and the Power of Bioisosterism
The substitution of hydrogen atoms with fluorine in the alpha position to a carboxylic acid dramatically alters its physicochemical properties.
Acidity (pKa)
Difluoroacetic acid is a significantly stronger acid (pKa ≈ 1.33) than acetic acid (pKa ≈ 4.76) due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the carboxylate anion.[8] This increased acidity can have profound effects on drug-receptor interactions and pharmacokinetic properties.
Lipophilicity (logP/logD)
The difluoromethyl group is more lipophilic than a methyl group. However, the impact on the overall lipophilicity of a molecule can be context-dependent. The ArOCF2H and ArSCF2H motifs have been shown to have a similar hydrogen bond acidity to thiophenol and aniline.[3] This ability to act as a hydrogen bond donor can influence membrane permeability and interactions with biological targets.[3]
Metabolic Stability
The high bond dissociation energy of the C-F bond often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This can result in a longer half-life and improved bioavailability of a drug.
Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry.[9][10] The difluoroacetic acid moiety is an excellent non-classical bioisostere for a carboxylic acid.[9] This substitution can maintain or improve biological activity while favorably modulating properties like acidity, lipophilicity, and metabolic stability. For instance, replacing a carboxylic acid with a more acidic group can alter the ionization state at physiological pH, impacting cell permeability and oral bioavailability.[9]
| Property | Aryl-Acetic Acid (Typical) | Aryl-Difluoroacetic Acid (Typical) | Rationale for Change |
| pKa | ~4.5 | ~1.3-1.5 | Strong inductive effect of two fluorine atoms stabilizes the conjugate base.[8] |
| Lipophilicity (logP) | Variable | Generally Increased | The CF2H group is more lipophilic than a CH2 group.[3] |
| Metabolic Stability | Susceptible to α-oxidation | Generally Increased | The strong C-F bond is resistant to metabolic cleavage.[3] |
| Hydrogen Bonding | Carboxyl OH is a donor and acceptor | CF2H can act as a weak H-bond donor; carboxyl group is a donor/acceptor.[3] | The polarized C-H bond in the CF2H group can participate in hydrogen bonding. |
Applications in Drug Discovery
The unique properties of aryl-difluoroacetic acids have led to their incorporation into a number of biologically active compounds. While specific approved drugs with this exact moiety are less common, the broader class of compounds containing aryl-difluoroalkyl groups demonstrates their utility. The principles guiding their use are evident in various therapeutic areas. For example, some novel aryl fluorosulfate derivatives have shown potent antitubercular activity.[11] Additionally, certain difluoro-organoboron complexes have demonstrated significant antimicrobial effects.[12][13][14]
The rationale for incorporating this moiety often revolves around fine-tuning the acidity and lipophilicity to optimize target engagement and pharmacokinetic profiles. The increased acidity can lead to stronger ionic interactions with target proteins, while the altered lipophilicity can improve membrane transport and distribution.
Conclusion and Future Perspectives
Aryl-difluoroacetic acids represent a valuable class of building blocks for medicinal chemistry. Their unique combination of properties, particularly their acidity, lipophilicity, and metabolic stability, allows for the fine-tuning of drug candidates to achieve desired pharmacological profiles. The continued development of novel and efficient synthetic methods will undoubtedly expand the accessibility and application of these versatile compounds. Future research will likely focus on exploring their potential in a wider range of therapeutic areas and further elucidating the structure-activity relationships that govern their biological effects. The strategic application of this moiety will continue to be a powerful tool in the design of next-generation therapeutics.
References
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Recent Advancements in the Synthesis of α-fluoroalkylated Azine-derived Heterocycles through Direct Fluorination. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 2, 2026, from [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024, February 16). Macmillan Group - Princeton University. Retrieved January 2, 2026, from [Link]
-
Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. (2017, December 22). PubMed. Retrieved January 2, 2026, from [Link]
-
Recent Advances on the Synthesis and Application of α,α-Difluoro-β-aminophosphonates. (n.d.). Scilit. Retrieved January 2, 2026, from [Link]
-
3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024, December 23). PubMed. Retrieved January 2, 2026, from [Link]
-
Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. (n.d.). Frontiers. Retrieved January 2, 2026, from [Link]
-
Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. (2019, January 29). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 2, 2026, from [Link]
-
Analog design bioisosterism. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]
-
Difluoroacetic acid. (2024, April 9). ChemBK. Retrieved January 2, 2026, from [Link]
-
Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. (2025, October 16). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Recent Updates on Methyl Fluorosulfonyl Difluoroacetate Mediated Synthesis of Trifluoromethylated Molecules. (n.d.). KDPublications. Retrieved January 2, 2026, from [Link]
-
Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2 H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. (2020, September 2). PubMed. Retrieved January 2, 2026, from [Link]
-
The synthesis of α,α-difluoroacetamides via electrophilic fluorination in the mixed-solvent of water and PEG-400. (2013, July 1). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
The Role of Fluorinated Compounds in Modern Drug Discovery. (2025, October 9). Retrieved January 2, 2026, from [Link]
-
Difluoroacetic acid. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
(PDF) Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. (2020, September 2). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Difluoroacetic acid. (2023, May 27). Sciencemadness Wiki. Retrieved January 2, 2026, from [Link]
-
Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
- Method for preparing difluoroacetic acid. (n.d.). Google Patents.
-
Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. (2020, September 2). PMC - NIH. Retrieved January 2, 2026, from [Link]
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- 5. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in the Synthesis of α-fluoroalkylated Azine-derived Heterocycles through Direct Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
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- 12. Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2 H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Introduction
This compound is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the difluoroacetic acid moiety, coupled with a chlorophenyl ring, imparts unique electronic and lipophilic properties to the molecule. These characteristics make it a valuable building block in the design of novel pharmaceuticals and other functional materials.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its safety profile, and illustrative experimental methodologies relevant to its application in a research and development setting.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are outlined below.
-
Synonyms: (4-chlorophenyl)(difluoro)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid[5]
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 206.57 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [1][3][5] |
| Melting Point | 86 - 88 °C | [3] |
| Boiling Point | 288.8 ± 35.0 °C (Predicted) | [1][5] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [1][5] |
| pKa | 0.97 ± 0.10 (Predicted) | [1][5] |
| Solubility | Limited water solubility; soluble in DMSO | [2] |
Analysis of Properties:
-
Acidity (pKa): The predicted pKa of ~0.97 indicates that this compound is a strong acid. This is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms on the alpha-carbon and the chlorine atom on the phenyl ring. These electronegative groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to a non-halogenated analogue like phenylacetic acid. This strong acidity is a critical consideration for formulation, reactivity, and interaction with biological targets.
-
Solubility: As is typical for many halogenated aromatic carboxylic acids, the compound exhibits limited aqueous solubility.[2] The polar carboxylic acid group provides some hydrophilic character, but this is largely outweighed by the hydrophobic nature of the chlorophenyl ring and the fluorinated carbon center. Its reported solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) makes it suitable for use in many standard laboratory assays and reaction conditions.[2]
Synthesis and Reactivity Overview
While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, its structure suggests plausible synthetic routes based on established organofluorine chemistry. A common approach for related difluoroacetic acid derivatives involves the use of reagents like potassium 2-bromo-2,2-difluoroacetate in reactions with suitable precursors.[6]
The reactivity of the molecule is dominated by the carboxylic acid functional group. It can undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.
-
Amide formation: Activation of the carboxylic acid (e.g., to an acyl chloride or using coupling reagents) followed by reaction with amines to yield amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.
-
Reduction: Conversion to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
The difluoromethyl group is generally stable, but its strong electron-withdrawing nature influences the reactivity of the adjacent carboxylic acid.
Applications in Research and Drug Development
Fluorinated organic compounds are of immense interest in the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine can significantly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug in vivo.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug candidate.
-
Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, a crucial factor for bioavailability.[2]
Given these advantages, this compound serves as a key intermediate or building block for creating more complex molecules with tailored pharmacological profiles.[7] Its structure is relevant for incorporation into various molecular scaffolds aimed at a wide range of biological targets.[8][9][10]
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties. The Global Harmonized System (GHS) classification provides a clear summary of the risks.
-
Pictogram: GHS07 (Harmful/Irritant)[3]
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11]
-
P270: Do not eat, drink or smoke when using this product.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][5][11] Keep at room temperature.
Illustrative Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of the title compound in a common laboratory solvent, such as DMSO, at room temperature. This is a foundational experiment for any subsequent use in chemical synthesis or biological screening.
Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh approximately 20 mg of this compound into a 2 mL glass vial.
-
Add 1.0 mL of DMSO to the vial using a calibrated micropipette.
-
Seal the vial and place it on a vortex mixer for 1 minute to ensure thorough mixing.
-
Place the vial on a rotating wheel or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible to confirm saturation.
-
-
Sample Preparation for Analysis:
-
After 24 hours, carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.
-
Using a syringe fitted with a 0.22 µm PTFE filter, withdraw an aliquot of the supernatant. This step is critical to remove any particulate matter.
-
Accurately dilute the filtered supernatant with a suitable mobile phase (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical instrument (e.g., a 1:1000 dilution).
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a series of calibration standards of the compound of known concentrations in the same diluent.
-
Inject the calibration standards and the diluted sample onto a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in units such as mg/mL or mol/L.
-
Sources
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Theoretical Stability Profile and Analytical Considerations for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a multifaceted organic molecule featuring a chlorophenyl group, a difluorinated carbon center, and a carboxylic acid moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate a compound's physicochemical and biological properties. Understanding the inherent stability of this molecule is paramount for its potential development, manufacturing, and storage. This guide provides a theoretical framework for assessing the stability of this compound, outlining potential degradation pathways and proposing robust analytical methodologies for its evaluation. The insights presented herein are extrapolated from established chemical principles governing its constituent functional groups.
Theoretical Stability Assessment
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods.[1] These studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing, including heat, light, humidity, and various pH levels.[2][3]
Thermal Stability
Aromatic carboxylic acids, in general, are relatively stable to heat. However, at elevated temperatures (typically above 250°C), they can undergo decarboxylation.[4] The thermal decomposition of aromatic carboxylic acids can proceed through an acid-promoted ionic pathway.[4] For this compound, the primary thermal degradation pathway is anticipated to be decarboxylation, leading to the formation of 1-chloro-4-(difluoromethyl)benzene. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon may influence the temperature at which decarboxylation occurs. While halodifluoroacetic acids can decarboxylate, this process often requires high temperatures, sometimes in the presence of metal catalysts.[5]
Potential Thermal Degradation Pathway:
Caption: Proposed thermal decarboxylation of this compound.
Chemical Stability (Hydrolysis)
The stability of this compound to hydrolysis will be pH-dependent.
-
Acidic Conditions: In acidic media, the carboxylic acid group will be protonated, and the molecule is expected to be relatively stable. Hydrolysis of the C-Cl bond on the aromatic ring is generally difficult and requires harsh conditions. The C-F bonds are also highly stable and resistant to hydrolysis.
-
Neutral Conditions: In neutral pH, the molecule will exist predominantly as its carboxylate salt. Similar to acidic conditions, significant degradation is not anticipated under typical storage conditions.
-
Basic Conditions: Under strong basic conditions and elevated temperatures, there is a possibility of nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group, which would yield 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid. However, this reaction typically requires forcing conditions. The hydrolysis of the difluoromethyl group is also unlikely under standard basic conditions.
Potential Hydrolytic Degradation Pathway (Forced Conditions):
Caption: Potential nucleophilic aromatic substitution under forced basic conditions.
Photochemical Stability
Chlorinated aromatic compounds are known to be susceptible to photodegradation.[6] Upon exposure to UV light, the carbon-chlorine bond can undergo homolytic cleavage to generate a phenyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. Therefore, it is anticipated that this compound will exhibit some degree of photosensitivity, leading to the formation of 2-(phenyl)-2,2-difluoroacetic acid as a primary degradant, along with other potential products.
Potential Photodegradation Pathway:
Caption: Proposed primary photodegradation pathway via dehalogenation.
Proposed Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and for the detection of any degradation products.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most suitable primary technique for this purpose.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). By adjusting the mobile phase composition and pH, a robust separation of the parent compound from its potential degradation products can be achieved.[2]
Experimental Protocol: Proposed Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar degradants.
-
Solvent A: 0.1% Phosphoric acid in water (to suppress the ionization of the carboxylic acid and ensure good peak shape).
-
Solvent B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate monitoring wavelength, likely around 220-230 nm where the phenyl ring absorbs.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration. Samples from acidic or basic stress conditions should be neutralized before injection.[8]
Data Presentation: Expected Elution Profile
| Compound | Expected Relative Retention Time | Rationale |
| 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid | Shorter | Increased polarity due to the hydroxyl group will lead to earlier elution on a reverse-phase column. |
| This compound | Reference | Parent compound. |
| 2-Phenyl-2,2-difluoroacetic acid | Slightly Shorter | The removal of the chlorine atom slightly decreases the hydrophobicity, leading to a slightly earlier elution. |
| 1-Chloro-4-(difluoromethyl)benzene | Longer | The loss of the polar carboxylic acid group will significantly increase hydrophobicity, resulting in a much later elution. |
Mass Spectrometry (MS) for Structural Elucidation
Principle: Mass spectrometry is a powerful tool for identifying unknown degradation products by providing information about their molecular weight and fragmentation patterns.[9] Coupling the HPLC system to a mass spectrometer (LC-MS) would allow for the direct identification of the components as they elute from the column.
Key Observations in Mass Spectrometry:
-
Isotopic Pattern of Chlorine: The presence of a chlorine atom will result in a characteristic M+2 peak in the mass spectrum with an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3][10] This isotopic signature would be a key identifier for any chlorine-containing degradants.
-
Fragmentation Analysis: Analysis of the fragmentation patterns of the parent compound and its degradation products can provide valuable structural information. For example, the loss of CO₂ (44 Da) would be indicative of decarboxylation.
Summary and Forward-Looking Recommendations
This guide provides a theoretical framework for investigating the stability of this compound. Based on the chemical nature of its functional groups, the primary anticipated degradation pathways are thermal decarboxylation and photochemical dehalogenation. Hydrolytic degradation is expected to be minimal under normal conditions but may be induced under forced basic conditions.
It is imperative that these theoretical predictions are substantiated by rigorous experimental forced degradation studies. The proposed stability-indicating RP-HPLC method, coupled with mass spectrometry for structural elucidation of any observed degradants, provides a robust analytical strategy to comprehensively characterize the stability profile of this promising compound. The data generated from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential products derived from this compound.
References
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- Zhang, Y., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Sustainable Chemistry & Engineering, 3(12), 3326-3335.
- Brooks, A. F., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 19(8), 696-707.
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a pivotal building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a well-established method for optimizing molecular properties, and this compound offers a versatile scaffold for this purpose. We will explore its role as both a valuable synthetic intermediate and a non-classical bioisostere for the carboxylic acid moiety. This document details its physicochemical properties, core applications in drug design, and provides field-proven protocols for its synthesis and subsequent use in amide bond formation, empowering researchers to leverage its unique characteristics in their drug discovery programs.
Introduction: The Value Proposition of Fluorinated Scaffolds
The introduction of fluorine into bioactive molecules is a cornerstone of contemporary drug design, with over 30% of small-molecule drugs containing this element.[1] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, pKa, metabolic stability, and membrane permeability.[2][3]
This compound (herein CPDFA) is an exemplary reagent that capitalizes on these benefits. It combines the well-understood 4-chlorophenyl motif, common in many therapeutic agents, with an α,α-difluoroacetic acid group. This latter feature is particularly powerful, serving two primary functions:
-
A Robust Synthetic Handle: It provides a reactive carboxylic acid for standard coupling reactions (e.g., amidation, esterification) while introducing a metabolically stable difluoromethylene (-CF2-) group adjacent to the new bond.
-
A Carboxylic Acid Bioisostere: It can replace a standard carboxylic acid group in a pharmacophore, often leading to improved properties such as enhanced cell permeability and modulated acidity, without disrupting essential binding interactions.[4][5]
This guide will provide the foundational knowledge and practical methodologies required to effectively utilize CPDFA in a research and development setting.
Physicochemical & Structural Data
A comprehensive understanding of a building block's physical properties is essential for its effective use. The key characteristics of CPDFA are summarized below.
| Property | Value | Data Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 475301-73-6 | [6][7] |
| Molecular Formula | C₈H₅ClF₂O₂ | [7] |
| Molecular Weight | 206.57 g/mol | [6] |
| Physical Form | Solid | [7] |
| Melting Point | 86 to 88°C | |
| Predicted XlogP | 2.8 | [6][8] |
| SMILES | C1=CC(=CC=C1C(C(=O)O)(F)F)Cl | [6] |
| InChIKey | DZXMMDCITYLSRC-UHFFFAOYSA-N | [6] |
Core Applications in Medicinal Chemistry
3.1. The α,α-Difluoroacetic Acid Moiety as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy for lead optimization.[4][9] While a carboxylic acid is often crucial for target binding (e.g., forming salt bridges or hydrogen bonds), its high acidity (typical pKa 4-5) can lead to poor membrane permeability and limited oral bioavailability.[5]
The α,α-difluoroacetic acid group is a non-classical bioisostere that effectively addresses this challenge.[2] The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, making it a stronger acid. While this may seem counterintuitive for improving permeability, the altered electronic distribution and lipophilicity can lead to more favorable structure-property relationships in certain contexts.[2] This strategic replacement can modulate the compound's overall physicochemical profile to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.
3.2. Enhancing Metabolic Stability
The α-carbon of many phenylacetic acid derivatives is susceptible to metabolic oxidation by cytochrome P450 enzymes. The replacement of α-hydrogens with fluorine atoms effectively blocks this metabolic pathway due to the high strength of the C-F bond, often leading to a longer biological half-life and improved pharmacokinetic profile.
Experimental Protocols & Methodologies
4.1. Protocol 1: Synthesis of this compound
The synthesis of α,α-difluoro-aryl acetic acids can be achieved through various methods. One common and effective approach is the zinc-mediated Reformatsky reaction using an appropriate aldehyde and an ester of bromodifluoroacetic acid, followed by hydrolysis.[10][11][12]
Reaction Scheme:
-
Reformatsky Reaction: 4-Chlorobenzaldehyde reacts with ethyl bromodifluoroacetate in the presence of activated zinc to form an intermediate β-hydroxy ester.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Materials & Equipment:
-
4-Chlorobenzaldehyde
-
Ethyl 2-bromo-2,2-difluoroacetate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard reflux apparatus, separatory funnel, rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Activation of Zinc: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 equivalents). Add a small amount of anhydrous THF and a crystal of iodine. Heat gently until the iodine color disappears, indicating activation. Allow to cool.
-
Reaction Setup: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in anhydrous THF.
-
Reformatsky Reaction: Add a small portion of the aldehyde/ester solution to the zinc suspension and heat gently to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. The causality here is crucial: a slow addition maintains a controlled exothermic reaction, preventing dimerization of the Reformatsky reagent. Stir at reflux for 2-3 hours after the addition is complete.
-
Work-up (Step 1): Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude intermediate ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux for 4-6 hours.
-
Work-up (Step 2): Cool the reaction mixture and remove the ethanol via rotary evaporation. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~1-2 with concentrated HCl while cooling in an ice bath.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Purity should be assessed by NMR, LC-MS, and melting point.
4.2. Protocol 2: General Procedure for Amide Bond Formation
A primary application of CPDFA is its use in forming amide bonds. The conversion of the carboxylic acid to a more reactive acyl fluoride in situ is a modern, mild, and highly effective method that avoids harsh reagents like thionyl chloride and is compatible with a wide range of functional groups.[13][14]
Methodology: One-pot deoxyfluorination and amidation using Pentafluoropyridine (PFP).[15]
Materials & Equipment:
-
This compound (CPDFA)
-
Target Amine (R-NH₂)
-
Pentafluoropyridine (PFP)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CPDFA (1.0 equivalent).
-
Reagent Addition: Add anhydrous solvent, followed by the base (DIPEA, 2.1 eq) and pentafluoropyridine (PFP, 1.1 eq). The use of a non-nucleophilic base is critical to prevent it from competing with the target amine in the subsequent coupling step.[15]
-
Activation: Stir the mixture at room temperature for 10-30 minutes. During this step, the CPDFA is converted in situ to its highly reactive acyl fluoride. This pre-activation is key to the efficiency of the reaction.
-
Coupling: Add the target amine (1.1 eq), either neat or as a solution in the reaction solvent, to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The progress should be monitored by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the final, pure amide. The identity and purity of the product must be confirmed by analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS).
Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its utility as a robust synthetic building block allows for the facile introduction of the 4-chlorophenyl-difluoroacetyl motif, while its application as a carboxylic acid bioisostere provides a validated pathway to overcoming common pharmacokinetic challenges. The detailed protocols provided herein offer reliable and reproducible methods for both the synthesis of CPDFA and its subsequent application in amide bond formation, one of the most critical reactions in drug discovery. By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of fluorine chemistry to accelerate the development of next-generation therapeutics.
References
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Royal Society of Chemistry. (n.d.). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. Retrieved from [Link]
-
Lee, G. M., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Asymmetric Difluoro‐Reformatsky Reaction. Retrieved from [Link]
-
eScholarship. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. University of California. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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Drug Design.org. (n.d.). Bioisosterism. Retrieved from [Link]
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National Institutes of Health. (n.d.). Carboxylic acid (bio)isosteres in drug design. PubMed. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Asymmetric Difluoro‐Reformatsky Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
National Institutes of Health. (2009). Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][16][17]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. PubMed. Retrieved from [Link]
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HeBei ChuangHai Biotechnology Co., Ltd. (2025). Exploring Difluoroacetic Acid: Properties, Applications, and Industry Insights. Retrieved from [Link]
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Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
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-
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ResearchGate. (n.d.). Examples of drugs and natural products containing α‐chiral aryl acetic acids and derivatives. Retrieved from [Link]
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Application Notes & Protocols: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid as a Strategic Building Block for Drug Discovery
Introduction: The Strategic Value of Fluorine in Modern Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, with approximately 25% of all pharmaceuticals containing at least one fluorine atom. Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable functional group.[1] This group acts as a versatile bioisostere for functionalities like hydroxyls, thiols, amines, and carbonyl groups.[2] Its introduction can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2]
2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a privileged building block that combines the benefits of the gem-difluoroacetic acid moiety with the well-established pharmacophoric features of a chlorophenyl ring. This unique combination provides medicinal chemists with a powerful tool for lead optimization and the creation of novel chemical entities. This guide provides an in-depth look at the properties, applications, and detailed synthetic protocols for leveraging this versatile building block in drug discovery programs.
Physicochemical Properties & Strategic Advantages
The utility of this compound stems from its distinct physicochemical properties, which translate into tangible advantages during the drug design process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 475301-73-6 | [3][4] |
| Molecular Formula | C₈H₅ClF₂O₂ | [4][5] |
| Molecular Weight | 206.58 g/mol | [3][4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 86 to 88°C | [5] |
| Boiling Point | 288.8 ± 35.0 °C (Predicted) | [3][6] |
| pKa | 0.97 ± 0.10 (Predicted) | [6] |
| InChIKey | DZXMMDCITYLSRC-UHFFFAOYSA-N | [3][4] |
The Role of the gem-Difluoro Group
The two fluorine atoms on the α-carbon exert a powerful influence on the molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism at that position. This can block a common metabolic soft spot, thereby increasing the drug's half-life.[1]
-
Bioisosterism: The CF₂ group is a non-hydrolyzable mimic of a carbonyl group and can act as a hydrogen bond acceptor.[7] It can also serve as a bioisostere for hydroxyl and thiol groups, improving lipophilicity and cell permeability.[2][8]
-
Acidity Modulation: The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid (predicted pKa ~0.97) compared to its non-fluorinated phenylacetic acid analog. This modulation can be critical for optimizing interactions with biological targets or tuning formulation properties.
The Influence of the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is a common feature in many approved drugs.[9] Its inclusion in this building block offers several advantages:
-
Lipophilicity and Binding: The chlorine atom enhances lipophilicity, which can improve membrane permeability. It also provides a site for potential halogen bonding or van der Waals interactions within a protein's binding pocket.
-
Synthetic Handle: The aromatic ring can be further functionalized, offering additional vectors for chemical exploration and structure-activity relationship (SAR) studies.
Application in the Drug Discovery Workflow
This compound is primarily used as a scaffold to introduce the 4-chlorophenyl-difluoroacetyl moiety into larger, more complex molecules. Its carboxylic acid handle is the primary site for synthetic elaboration, most commonly through amide bond formation.
Figure 1: A generalized workflow illustrating the integration of this compound into a drug discovery pipeline.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common transformations of this compound.
Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of N-Benzyl-2-(4-chlorophenyl)-2,2-difluoroacetamide (Amide Coupling)
This protocol details a standard amide coupling reaction using HATU, a highly efficient and low-racemization coupling reagent.
Figure 2: Reaction scheme for HATU-mediated amide coupling.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes. Add DIPEA (2.5 eq) and stir for another 10 minutes. Finally, add benzylamine (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Causality and Rationale:
-
Why HATU? HATU is a highly effective coupling reagent that rapidly forms an active ester with the carboxylic acid, minimizing side reactions and preventing potential racemization at adjacent chiral centers (though not applicable here, it's a good practice standard).
-
Why DIPEA? DIPEA is a non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the amine hydrochloride that may form, facilitating the reaction without competing as a nucleophile. An excess is used to ensure the reaction medium remains basic.
-
Why an aqueous work-up? The series of washes is critical. The HCl wash removes excess DIPEA and any unreacted benzylamine. The NaHCO₃ wash removes unreacted starting acid and any acidic byproducts from HATU.
Protocol 2: Reduction to 2-(4-Chlorophenyl)-2,2-difluoro-1-ethanol
This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol, which can serve as a versatile intermediate for ether synthesis or other modifications.
Materials & Equipment:
-
This compound (1.0 eq)
-
Borane tetrahydrofuran complex solution (BH₃·THF, 1 M in THF) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, ice bath.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add the BH₃·THF solution (3.0 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane (Note: hydrogen gas evolution will occur). Stir for 30 minutes.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Add diethyl ether and 1 M HCl to the residue.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude alcohol by flash column chromatography (hexane/ethyl acetate gradient).
-
Causality and Rationale:
-
Why BH₃·THF? Borane is a selective reducing agent for carboxylic acids. Unlike stronger reagents like LiAlH₄, it offers a safer reaction profile and easier work-up. It readily reduces carboxylic acids to alcohols without affecting many other functional groups.
-
Why Reflux? While the initial reaction begins at a lower temperature, heating to reflux provides the necessary activation energy to drive the reduction to completion in a reasonable timeframe.
-
Why Methanol Quench? Methanol reacts with unreacted borane to form trimethoxyborate and hydrogen gas, safely neutralizing the reactive reagent before the aqueous work-up.
Representative Characterization Data
The successful synthesis of derivatives should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data for N-Benzyl-2-(4-chlorophenyl)-2,2-difluoroacetamide
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons (chlorophenyl and benzyl), a doublet for the benzylic CH₂, and a broad singlet for the N-H proton. |
| ¹⁹F NMR | A singlet in the typical region for a CF₂ group adjacent to a carbonyl. |
| ¹³C NMR | Peaks for the CF₂ carbon (as a triplet due to C-F coupling), the carbonyl carbon, and all aromatic and benzylic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated exact mass of C₁₅H₁₃ClF₂NO. |
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry.
- Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
- Fluorochem. (n.d.). 2,2-Difluoro-2-(4-chlorophenyl)acetic acid.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Note: A specific URL for this paper is not available from the search results, but it is a highly cited review in the field).
- Sheldrake, P. W., & Taday, P. F. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(17), 6614-6618.
- Shen, Q., & Ni, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3079-3093.
- Singh, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 224, 113703.
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 475301-73-6 [sigmaaldrich.com]
- 4. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 475301-73-6 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Introduction
2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research as a potential synthetic building block. Its unique structure, featuring a chlorophenyl ring, a gem-difluoro center, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described are grounded in established analytical principles and offer robust starting points for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O₂ | PubChem[1] |
| Molecular Weight | 206.57 g/mol | PubChem[1] |
| CAS Number | 475301-73-6 | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 86 to 88°C | Fluorochem |
| IUPAC Name | This compound | PubChem[1] |
Chromatographic Analysis for Purity and Assay
Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary recommended approach.
High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle and Rationale: RP-HPLC separates compounds based on their hydrophobicity. For acidic compounds like the target molecule, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a nonpolar stationary phase (e.g., C18).[2][3][4] An acidic modifier like formic acid is preferred as it is compatible with mass spectrometry (MS) detection.[1] UV detection is suitable due to the presence of the chlorophenyl chromophore.
Experimental Workflow: HPLC-UV/MS Analysis
Caption: Workflow for HPLC-UV/MS Purity Analysis.
Protocol: HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a UV detector is suitable. For mass confirmation, an LC/MS system with an electrospray ionization (ESI) source can be used.[5]
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidic modifier to suppress ionization of the analyte.[6] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 30% B to 95% B over 15 min | To elute the main peak and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration and detector sensitivity. |
| UV Detection | 230 nm | Corresponds to the absorbance maximum of the chlorophenyl group. |
-
Data Interpretation:
-
Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Identity: The retention time of the sample peak should match that of a qualified reference standard.
-
MS Confirmation: In ESI negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.0.
-
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The para-substituted benzene ring will give a characteristic AA'BB' system in the ¹H NMR spectrum.[7] The two fluorine atoms are chemically equivalent and will not couple to each other but will couple to adjacent ¹³C nuclei.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.
Expected Spectral Features:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~10-13 | Broad Singlet | Acidic proton of the carboxylic acid; shift is concentration-dependent.[8] |
| ¹H | ~7.5 | Doublet (AA'BB') | Aromatic protons ortho to the -C(F₂)COOH group.[7][9] |
| ¹H | ~7.4 | Doublet (AA'BB') | Aromatic protons ortho to the chlorine atom.[7][9] |
| ¹³C | ~165-175 | Triplet (due to ²JCF) | Carboxylic acid carbonyl carbon.[8] |
| ¹³C | ~125-140 | Multiple Signals | Four distinct aromatic carbons.[7] |
| ¹³C | ~110-125 | Triplet (due to ¹JCF) | Quaternary carbon bonded to two fluorine atoms (-CF₂-). |
| ¹⁹F | -90 to -120 | Singlet | Geminal difluoro group attached to a quaternary carbon.[10][11][12] |
Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For LC-MS, Electrospray Ionization (ESI) is ideal. For GC-MS (after derivatization) or direct infusion, Electron Ionization (EI) can be used, which typically yields more extensive fragmentation.
Protocol: ESI-MS (Negative Mode)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in the HPLC mobile phase or methanol.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).
-
Analysis: Infuse the sample directly or analyze the eluent from the HPLC.
-
Expected Ion: [M-H]⁻ at m/z 204.9873 (exact mass).
-
Isotope Pattern: A characteristic pattern due to the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks) should be observed.
-
Predicted Electron Ionization (EI) Fragmentation: A potential fragmentation pathway under EI conditions would involve initial loss of the carboxyl group, followed by further fragmentation.
Diagram: Predicted EI-MS Fragmentation Pathway
Caption: Predicted major fragmentation steps in EI-MS.
Infrared (IR) Spectroscopy
Principle and Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations. This technique is excellent for confirming the presence of the carboxylic acid and C-F bonds.
Protocol: IR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 2500-3300 (very broad) | O-H stretch (H-bonded) | Characteristic of a carboxylic acid dimer.[8][13][14][15] |
| ~1710 (strong, sharp) | C=O stretch | Carbonyl of the carboxylic acid.[8][13][14][15] |
| 1600, 1490 | C=C stretch | Aromatic ring vibrations. |
| 1200-1350 | C-O stretch | Coupled with O-H bend in carboxylic acid.[13] |
| 1000-1150 | C-F stretch | Strong absorption typical for organofluorine compounds. |
| ~830 | C-H out-of-plane bend | Indicative of para-disubstitution on a benzene ring. |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the complete characterization of this compound. The combination of chromatography for purity assessment and a suite of spectroscopic techniques (NMR, MS, IR) for structural confirmation ensures a thorough and robust evaluation of the compound's identity and quality. These protocols serve as a validated starting point for researchers and analysts, enabling confident integration of this molecule into their development pipelines.
References
Sources
- 1. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
HPLC analysis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid purity
An Application Note for the Purity Determination of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid by High-Performance Liquid Chromatography
Abstract
This application note presents a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. This compound is a halogenated aromatic carboxylic acid, and its precise purity assessment is critical for its application in research and as a potential intermediate in pharmaceutical manufacturing. The described protocol is designed for researchers, analytical scientists, and quality control professionals, providing not only a step-by-step procedure but also the scientific rationale behind the method's development, ensuring both technical accuracy and practical applicability. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards for analytical procedure validation.
Foundational Principles and Method Rationale
The development of a reliable HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. High-performance liquid chromatography is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[1]
Analyte Characteristics: this compound
-
Structure: The molecule consists of a chlorophenyl ring attached to a difluoroacetic acid moiety.
-
Acidity: The carboxylic acid group dictates that the analyte's ionization state is pH-dependent. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, the mobile phase pH must be controlled to suppress the ionization of the acid group. This is typically achieved by maintaining a pH at least 2 units below the analyte's pKa.
-
Hydrophobicity: The presence of the chlorophenyl group imparts significant hydrophobic character, making it ideally suited for separation using a non-polar stationary phase, such as C18.[2]
-
UV Absorbance: The aromatic ring is a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.
Rationale for Chromatographic System Choices
The selection of each component of the HPLC system is a deliberate choice made to optimize the separation based on the analyte's properties.
-
Chromatographic Mode: Reversed-Phase (RP) Reversed-phase HPLC is the chosen mode due to the analyte's non-polar (hydrophobic) nature. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[2]
-
Stationary Phase Selection: C18 (Octadecylsilane) A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of hydrophobic compounds, including halogenated aromatics.[2][3] For potentially difficult separations involving isomers or closely related halogenated impurities, a Pentafluorophenyl (PFP) phase could be considered as an alternative due to its unique pi-pi and dipole-dipole interaction mechanisms, which can offer enhanced selectivity for fluorinated and halogenated compounds.[4][5]
-
Mobile Phase Composition: Acetonitrile and Buffered Water A gradient of acetonitrile and water provides the necessary range of elution strength to separate the main component from both early and late-eluting impurities. The use of an acidic buffer (e.g., phosphate or formate buffer at pH 3.0) is critical. By maintaining a low pH, the carboxylic acid analyte remains in its protonated, neutral form, which prevents peak tailing and ensures reproducible retention.[6][7]
-
Detector and Wavelength Selection A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended. This allows for the determination of the analyte's absorbance maximum (λmax) for optimal sensitivity and can also assist in peak purity assessment. For this compound, a wavelength between 220-230 nm is appropriate for detecting the phenyl chromophore.[8]
Detailed Analytical Protocol
This section provides a complete, step-by-step protocol for the execution of the purity analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.
-
Data System: Chromatography Data Station (CDS) for system control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (o-Phosphoric Acid, ~85%, Analytical Grade)
-
-
Reference Standard: this compound, purity ≥98%.
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm solvent filters.
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD/PDA, Wavelength 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter through a 0.45 µm solvent filter before use.
-
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with diluent.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Reference Standard to obtain the final working sample solution.
-
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the results.[9][10] The criteria must be met for the system to be deemed suitable for analysis.[11][12]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[11] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power.[9] |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Ensures the precision of the system, particularly the injector and pump.[11][12] |
Analytical Procedure
-
Once the system passes the SST, inject a diluent blank to ensure no carryover or contamination.
-
Inject each sample solution in duplicate.
-
Bracket the sample injections with injections of the Working Standard Solution to monitor for any drift in system performance.
Calculation of Purity
The purity of the sample is determined by the principle of area percent normalization. This assumes that all impurities have a similar detector response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles (ICH Q2(R1))
While this document provides a developed method, it must be formally validated for its intended purpose in a regulated environment. Validation demonstrates that the analytical procedure is suitable for its intended use.[13][14] Key parameters to be assessed according to ICH Q2(R1) guidelines include:[15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Visualization of Workflow and Logic
HPLC Analysis Workflow
The following diagram illustrates the complete workflow for the purity analysis.
Caption: End-to-end workflow for HPLC purity analysis.
Method Development Logic
This diagram shows the decision-making process behind the selection of the key method parameters.
Caption: Rationale for HPLC method parameter selection.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Semantic Scholar. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
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Unambiguous Structure Confirmation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid using Multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide and robust protocol for the definitive structure confirmation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a key building block in pharmaceutical and agrochemical synthesis. We leverage the synergistic power of one-dimensional ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology presented herein establishes a self-validating system for structural analysis, where characteristic chemical shifts and, most critically, heteronuclear coupling constants (J-couplings) between ¹H, ¹³C, and ¹⁹F nuclei provide irrefutable evidence of the molecular architecture. This guide is intended for researchers and drug development professionals who require rigorous analytical methods for the characterization of complex organofluorine compounds.
Introduction: The Analytical Challenge of Organofluorine Compounds
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1] This has made fluorinated compounds ubiquitous in modern drug discovery.[2] this compound is one such compound of interest.[3][4] Its precise structure, particularly the presence and location of the geminal difluoro group, is critical to its function and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for molecular structure elucidation in solution.[5][6] For fluorinated molecules, a multinuclear approach is not just beneficial, but essential for complete characterization. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers a direct and highly sensitive window into the fluorine environment.[7][8] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it an ideal NMR probe.[1] The combination of these three techniques, particularly the analysis of through-bond J-coupling interactions, provides a comprehensive and self-validating confirmation of the target structure.[8]
Foundational Principles of Multinuclear NMR
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific radiofrequency.[6][9] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing detailed structural information.[5]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule.
-
¹³C NMR: Reveals the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[10]
-
¹⁹F NMR: Offers exceptional sensitivity and a wide chemical shift range, which minimizes signal overlap.[11] The absence of endogenous fluorine signals in biological systems also makes ¹⁹F NMR a powerful tool for in-vivo studies and reaction monitoring.[12] Crucially, ¹⁹F nuclei couple to both ¹H and ¹³C nuclei, providing definitive connectivity data through spin-spin coupling constants.[8][13]
Experimental Protocol
This section outlines the step-by-step methodology for sample preparation and data acquisition. The causality behind each choice is explained to ensure reproducibility and high-quality data.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be a homogeneous solution, free of particulate matter, at an appropriate concentration.[14]
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆), 0.6-0.7 mL
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[15]
-
Pasteur pipette and cotton or glass wool for filtration
Protocol:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[14][15]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ or DMSO-d₆ are recommended over CDCl₃ for carboxylic acids to ensure the acidic proton is observable and does not exchange too rapidly. The deuterated solvent provides the field-frequency lock signal for the spectrometer.[16][17]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[17] Gently vortex or swirl to ensure complete dissolution.
-
Filtration: To remove any suspended particulates that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution.[15] Pack a small, tight plug of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into the 5 mm NMR tube.
-
Volume Check: The final sample height in the tube should be approximately 4-5 cm, which corresponds to a volume of 0.55-0.7 mL.[15][16] This ensures the sample fills the detection region of the NMR probe coil optimally.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Caption: Key heteronuclear J-couplings for structure confirmation.
Conclusion
The structural elucidation of this compound is straightforwardly and robustly achieved through a combined ¹H, ¹³C, and ¹⁹F NMR spectroscopic approach. The protocol detailed in this note emphasizes rational experimental design and data interpretation. The key diagnostic features—specifically the triplet signal for the CF₂ carbon in the ¹³C spectrum with its large ¹J_CF coupling constant, and the singlet in the ¹⁹F spectrum—provide a self-validating dataset that unambiguously confirms the molecular structure. This methodology serves as a reliable template for the characterization of other novel organofluorine compounds in pharmaceutical and materials science research.
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Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
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Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
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Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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Wu, D., & Parniak, M. A. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved from [Link]
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Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
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Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Retrieved from [Link]
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Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. Retrieved from [Link]
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Retrieved from [Link]
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Moser, A. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. Retrieved from [Link]
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Hansen, P. E., et al. (2003). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. Retrieved from [Link]
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SciSpace. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]
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Stare, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. Retrieved from [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2-DIFLUOROACETIC-ACID - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Application Note: Strategic Derivatization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid for Advanced Synthetic Applications
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the gem-difluoro and chlorophenyl motifs.[1][2] Direct use of the carboxylic acid functionality can be limiting; therefore, its conversion into more versatile intermediates such as esters, amides, and acid chlorides is crucial for subsequent molecular elaboration. This document explores the rationale behind various derivatization strategies, offering field-tested, step-by-step protocols for key transformations, including esterification, amide coupling, and its application as a difluoromethylating agent.
Introduction: The Synthetic Potential of a Fluorinated Acid
This compound (CDFA) is a structurally important scaffold in modern drug discovery. The α,α-difluoroacetic acid moiety is of particular interest as the CF₂ group can act as a bioisostere for ether, ketone, or gem-dimethyl functionalities, significantly modulating properties like metabolic stability, lipophilicity, and pKa.[3] The derivatization of the carboxylic acid is a critical first step in harnessing the potential of this building block. By converting the relatively unreactive carboxyl group into an activated species, chemists can unlock a wide array of synthetic pathways, enabling the construction of complex molecular architectures for pharmaceutical and agrochemical candidates.[4]
This guide moves beyond simple procedural lists to explain the causality behind reagent selection and reaction conditions, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic challenges.
Core Derivatization Strategies: A Workflow Overview
The choice of derivatization pathway depends entirely on the desired synthetic outcome. The carboxylic acid can be transformed into a range of functional groups, each with its own unique reactivity profile. The most common and synthetically useful transformations are esterification, amidation, and reduction. Furthermore, recent advances have highlighted the use of difluoroacetic acids as precursors for radical difluoromethylation reactions.[5][6][7]
Diagram 1: Key derivatization pathways for CDFA.
Protocol I: Amide Bond Formation via Peptide Coupling
Amide synthesis is fundamental to the construction of countless active pharmaceutical ingredients.[4] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. The use of modern peptide coupling reagents provides a mild, efficient, and highly reliable method for amide bond formation, minimizing side reactions and preserving stereochemical integrity where applicable.
Causality and Reagent Selection:
-
Coupling Reagent (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester intermediate, which is less prone to racemization and reacts rapidly with the amine nucleophile.[8]
-
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic hindered base. Its primary role is to neutralize the protonated amine (if starting from a salt) and to scavenge the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
Detailed Protocol: Synthesis of N-benzyl-2-(4-chlorophenyl)-2,2-difluoroacetamide
-
Reagent Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq, e.g., 207 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Add HATU (1.1 eq, 418 mg, 1.1 mmol) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.
-
-
Reaction Execution:
-
To the activated acid solution, add benzylamine (1.05 eq, 112 mg, 1.05 mmol).
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323 mg, 2.5 mmol) dropwise via syringe.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (aq) (30 mL).
-
Separate the layers and wash the organic phase sequentially with saturated NaHCO₃ (aq) (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.
-
Diagram 2: Workflow for HATU-mediated amide coupling.
Protocol II: Esterification via Carbodiimide Activation
Ester derivatives are critical intermediates, often used as protecting groups or as precursors for further C-C bond-forming reactions (e.g., Claisen condensations). While classic Fischer esterification is possible, it requires harsh acidic conditions and high temperatures. A milder and more general approach involves carbodiimide activators.[9][10]
Causality and Reagent Selection:
-
Coupling Reagent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. It activates the carboxylic acid to form an O-acylisourea intermediate. The byproducts are also water-soluble, simplifying purification through aqueous extraction.[8]
-
Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive DMAP-acylpyridinium species, which is then readily attacked by the alcohol.
Detailed Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq, 207 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask at room temperature.
-
Add absolute ethanol (1.5 eq, 69 mg, 1.5 mmol).
-
Add a catalytic amount of DMAP (0.1 eq, 12 mg, 0.1 mmol).
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq, 230 mg, 1.2 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic phase with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude ester is often of high purity but can be further purified by silica gel chromatography if necessary.
-
Protocol III: Application in C-H Difluoromethylation
A modern and powerful application of difluoroacetic acids is their use as a source of the difluoromethyl radical (•CF₂H) for direct C-H functionalization of heteroarenes.[5][7] This "late-stage" functionalization is highly valuable in drug discovery for rapid analogue synthesis. The Minisci reaction provides a classic platform for such radical additions to electron-deficient heterocycles.
Causality and Reagent Selection:
-
Radical Generation: Under oxidative conditions (e.g., using persulfate), the difluoroacetic acid can undergo decarboxylation to generate an α,α-difluoroaryl radical, which can then be trapped to form the desired difluoromethyl radical source for the subsequent reaction.
-
Substrate: Electron-deficient N-heterocycles (e.g., pyridines, quinolines) are ideal substrates for nucleophilic radical attack in Minisci-type reactions.
Detailed Protocol: Minisci-type Difluoromethylation of Isoquinoline
Disclaimer: This protocol is a representative adaptation. Optimization for specific substrates is highly recommended.
-
Reagent Preparation:
-
In a pressure-tolerant vial, combine this compound (2.0 eq, 414 mg, 2.0 mmol), isoquinoline (1.0 eq, 129 mg, 1.0 mmol), and silver nitrate (AgNO₃, 0.1 eq, 17 mg, 0.1 mmol).
-
Add a solvent mixture of acetonitrile (MeCN) and water (3:1, 4 mL).
-
-
Reaction Execution:
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq, 685 mg, 3.0 mmol) to the vial.
-
Seal the vial tightly and place it in a preheated oil bath at 80 °C.
-
Stir vigorously for 12 hours. The reaction mixture may become dark.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully vent the vial.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel to isolate the difluoromethylated isoquinoline product.
-
Summary of Derivatization Methods
The following table summarizes the key aspects of the detailed protocols, providing a quick reference for researchers to select the most appropriate method for their synthetic goals.
| Derivatization Type | Key Reagents | Typical Solvent | Reaction Time | Yield Range | Key Advantages |
| Amide Coupling | CDFA, Amine, HATU, DIPEA | DMF, MeCN | 4-8 h | 75-95% | High efficiency, low racemization, mild conditions. |
| Esterification | CDFA, Alcohol, EDC, DMAP | DCM, CH₂Cl₂ | 12-18 h | 80-98% | Mild conditions, water-soluble byproducts (with EDC). |
| C-H Difluoromethylation | CDFA, Heteroarene, (NH₄)₂S₂O₈ | MeCN / H₂O | 12 h | 40-70% | Direct C-H functionalization, valuable for late-stage modification. |
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin.[11] All reactions, especially those involving volatile solvents or heating, should be performed in a well-ventilated fume hood. Reagents such as thionyl chloride, HATU, and strong bases should be handled with extreme care according to their specific Safety Data Sheets (SDS).
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: RSC Publishing URL: [Link]
-
Title: 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism Source: SciSpace URL: [Link]
-
Title: Difluoroacetic Acid as a New C–H Difluoromethylation Reagent Source: Thieme Gruppe URL: [Link]
-
Title: Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds Source: PubMed URL: [Link]
-
Title: this compound | C8H5ClF2O2 | CID 9877717 Source: PubChem URL: [Link]
-
Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]
-
Title: Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds Source: PMC - NIH URL: [Link]
- Title: Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine Source: Google Patents URL
-
Title: A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: PMC - NIH URL: [Link]
-
Title: ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO Source: International Journal in Physical and Applied Sciences URL: [Link]
-
Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: American Chemical Society Publications URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]
-
Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]
-
Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]
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Application of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid in the synthesis of heterocyclic compounds
Application Notes & Protocols: 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid in Heterocyclic Synthesis
Introduction: The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. This compound[4][5] is a versatile and highly valuable building block for accessing novel difluoromethyl-substituted heterocyclic compounds. The presence of the gem-difluoro group adjacent to an aromatic ring provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of bioactive molecules.
This guide provides an in-depth exploration of the application of this compound and its primary derivatives in the synthesis of key heterocyclic systems, namely pyrazoles and 1,3,4-oxadiazoles. We will detail the underlying synthetic strategies, provide step-by-step protocols, and explain the causal reasoning behind experimental choices, offering researchers a practical framework for innovation.
Part 1: Synthesis of Difluoromethyl-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in drug discovery, found in blockbuster drugs such as the COX-2 inhibitor Celecoxib.[6][7] The introduction of a difluoromethyl group can enhance the potency and metabolic stability of these compounds. The most convergent strategy for synthesizing pyrazoles from this compound involves its conversion to a β-ketoester equivalent, which can then undergo a classical cyclocondensation reaction with a hydrazine derivative.
Conceptual Workflow: From Carboxylic Acid to Pyrazole
The overall synthetic pathway involves three key transformations: (1) Esterification of the starting carboxylic acid to a more reactive ethyl ester. (2) A Claisen-type condensation to generate the crucial 1,3-dicarbonyl moiety. (3) Cyclocondensation with a hydrazine to form the pyrazole ring.
Caption: Workflow for the synthesis of a difluoromethyl-pyrazole.
Protocol 1: Synthesis of 5-(4-Chlorophenyl)-5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-ol
This protocol outlines a representative synthesis using phenylhydrazine. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in the Claisen condensation is critical to deprotonate the α-carbon of ethyl acetate without saponifying the ester groups. Acetic acid in the final step serves as both a solvent and a catalyst for the cyclization and subsequent dehydration.
Step 1: Esterification of this compound
-
To a solution of this compound (10.0 g, 48.4 mmol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2.5 mL) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.
Step 2: Claisen Condensation
-
Suspend sodium hydride (60% dispersion in mineral oil, 2.32 g, 58.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.
-
Add a solution of ethyl acetate (5.12 g, 58.1 mmol) in anhydrous THF (20 mL) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (from Step 1, 48.4 mmol) in anhydrous THF (50 mL) dropwise.
-
Heat the reaction to reflux for 4 hours.
-
Cool to 0 °C and cautiously quench the reaction with 1 M HCl until the pH is ~5-6.
-
Extract with ethyl acetate (3 x 75 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate, is used in the next step without further purification.
Step 3: Cyclocondensation with Phenylhydrazine
-
Dissolve the crude β-ketoester from Step 2 in glacial acetic acid (100 mL).
-
Add phenylhydrazine (5.24 g, 48.4 mmol) and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and pour it into ice-water (500 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final pyrazole product.
| Reagent/Substrate | Role | Key Considerations |
| This compound | Starting Material | The core difluoromethylaryl building block. |
| Sodium Hydride (NaH) | Strong Base | Used for deprotonation in the Claisen condensation. Must be handled under inert conditions. |
| Phenylhydrazine | Nitrogen Source | Reacts with the 1,3-dicarbonyl system to form the pyrazole ring. |
| Acetic Acid | Solvent/Catalyst | Facilitates the cyclocondensation and dehydration steps. |
Part 2: Synthesis of Difluoromethyl-Substituted 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are bioisosteres of esters and amides, offering improved metabolic stability and serving as important pharmacophores.[8][9] A common and effective route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[9] This pathway is readily accessible from this compound via its corresponding acid hydrazide.
Conceptual Workflow: From Carboxylic Acid to 1,3,4-Oxadiazole
This synthesis begins with the formation of an acid hydrazide, which is then acylated with a second carboxylic acid derivative. The resulting diacylhydrazine is cyclized using a strong dehydrating agent like phosphorus oxychloride (POCl₃).
Caption: Workflow for the synthesis of a difluoromethyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2-(Benzoyl)-5-[1-(4-chlorophenyl)-1,1-difluoromethyl]-1,3,4-oxadiazole
This protocol provides a general method that can be adapted by varying the acylating agent in Step 2 to generate a library of diverse oxadiazole derivatives. Phosphorus oxychloride is a highly effective but corrosive reagent that must be handled with care in a well-ventilated fume hood.[9][10]
Step 1: Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetohydrazide
-
Dissolve Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (10.0 g, 42.6 mmol, prepared as in Protocol 1, Step 1) in absolute ethanol (100 mL).
-
Add hydrazine hydrate (4.26 g, 85.2 mmol, 2 eq.) to the solution.
-
Heat the mixture to reflux for 8 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether.
-
Collect the white solid precipitate by filtration, wash with ether, and dry to yield the desired acid hydrazide.
Step 2: Acylation of the Hydrazide
-
Dissolve the acid hydrazide (5.0 g, 22.7 mmol) in anhydrous dichloromethane (DCM, 80 mL) containing pyridine (2.7 g, 34.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (3.5 g, 24.9 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N,N'-diacylhydrazine intermediate, which can be used directly.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the crude diacylhydrazine from Step 2 at 0 °C.
-
Heat the mixture gently to reflux and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from ethanol or purify by column chromatography to obtain the final 1,3,4-oxadiazole product.
| Reagent/Substrate | Role | Key Considerations |
| Hydrazine Hydrate | Nucleophile | Reacts with the ester to form the key acid hydrazide intermediate. |
| Benzoyl Chloride | Acylating Agent | Introduces the second acyl group required for cyclization. Other acid chlorides can be used for diversification. |
| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | A powerful reagent for effecting the ring-closing dehydration. Highly corrosive and water-reactive. |
| Pyridine | Base | Acts as an acid scavenger during the acylation step. |
References
- Breen, J. R. et al. (2015). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26, 51–54.
- Various Authors. (n.d.). Synthesis of pyrazoles. Semantic Scholar.
- Various Authors. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. ResearchGate.
- Various Authors. (2024). Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH.
- Various Authors. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Request PDF - ResearchGate.
- Various Authors. (n.d.). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central.
- Various Authors. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
- Various Authors. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- Various Authors. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Various Authors. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology.
- Various Authors. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica.
- Various Authors. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH.
- Various Authors. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
- Fluorochem. (n.d.). 2,2-Difluoro-2-(4-chlorophenyl)acetic acid. Fluorochem.
- Various Authors. (2023). Synthesis of 1,2,3-triazole derivatives. Heterocyclic Letters.
- Various Authors. (n.d.). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Semantic Scholar.
- Various Authors. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
Sources
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
An Application Note for the Scale-Up Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid
Authored by: A Senior Application Scientist
Abstract
The gem-difluoromethylene group is a critical structural motif in modern medicinal and agricultural chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules, such as lipophilicity and metabolic stability.[1][2][3] This application note provides a comprehensive guide to the scale-up synthesis of this compound, a key building block for introducing the (4-chlorophenyl)difluoromethyl moiety. We present a robust, two-step synthetic protocol beginning with the synthesis of the nitrile precursor, 2-(4-chlorophenyl)-2,2-difluoroacetonitrile, followed by its hydrolysis. This guide emphasizes process optimization, safety considerations, and analytical quality control to ensure a reproducible and efficient scale-up process suitable for drug development and manufacturing environments.
Introduction: The Significance of the Aryl Difluoroacetic Acid Moiety
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The difluoromethylene (-CF2-) group, in particular, serves as a bioisostere for ether linkages or carbonyl groups, enhancing metabolic stability and altering electronic properties without significant steric impact.[1] this compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[4][5] However, the introduction of the difluoromethyl group presents unique challenges, especially when transitioning from laboratory-scale synthesis to pilot or industrial production. This protocol outlines a validated pathway designed for scalability, focusing on commercially viable starting materials and reaction conditions that are amenable to large-scale chemical reactors.
Strategic Overview of the Synthetic Pathway
Several routes can be envisioned for the synthesis of the target compound. These include direct difluoroalkylation methods and the classic Reformatsky reaction.[6][7][8][9][10][11] However, for large-scale production, a convergent and high-yielding route utilizing manageable reagents is paramount. The chosen strategy involves two primary stages:
-
Synthesis of the Nitrile Precursor: The formation of 2-(4-chlorophenyl)-2,2-difluoroacetonitrile from 4-chlorophenylacetonitrile.
-
Hydrolysis: The conversion of the nitrile intermediate to the final carboxylic acid product.
This pathway is advantageous due to the relatively straightforward nature of each step and the ability to isolate and purify the intermediate, ensuring high purity in the final product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. search.library.ucla.edu [search.library.ucla.edu]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reformatsky Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Synthesis
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab application. The synthesis of α,α-difluoroaryl acetic acids, such as 2-(4-chlorophenyl)-2,2-difluoroacetic acid, is a common objective in medicinal and materials chemistry. However, optimizing the yield and purity of these compounds requires a nuanced understanding of the reaction mechanisms and potential pitfalls. This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, with a focus on the widely-used Reformatsky reaction pathway for generating the key α,α-difluoro ester intermediate.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis. The core of this process often involves a Reformatsky-type reaction to form an ester precursor, followed by hydrolysis.
Q1: My reaction is sluggish or fails to initiate. What's the first thing I should check?
A: The most common culprit for initiation failure in a Reformatsky reaction is the passivation of the zinc metal.[1] Zinc dust is typically coated with a thin, inert layer of zinc oxide, which prevents its oxidative addition into the carbon-halogen bond of the α-halo ester.[2]
Troubleshooting Steps:
-
Verify Zinc Activation: Freshly activated zinc is crucial for success. If you did not activate your zinc immediately before use, this is the likely point of failure.
-
Re-evaluate Reagents & Conditions:
-
Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture. Ensure all glassware was oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried.
-
Reagent Quality: Verify the purity of your ethyl bromodifluoroacetate and the 4-chlorophenyl precursor. Degradation of the halo-ester is common during storage.
-
See Protocol 1 for detailed zinc activation procedures.
Q2: The reaction initiated, but my yield is very low after workup. What are the likely causes?
A: Low yield can stem from several competing side reactions or suboptimal conditions. Understanding the reactive nature of the Reformatsky enolate is key to diagnosing the issue.
Causality Analysis & Solutions:
-
Side Reaction: Wurtz-type Coupling: The organozinc enolate can react with another molecule of ethyl bromodifluoroacetate, leading to dimerization and unproductive consumption of the starting material.
-
Solution: Maintain a low concentration of the ethyl bromodifluoroacetate. This is best achieved by adding it slowly (dropwise) to the suspension of activated zinc and the carbonyl substrate. This ensures the generated enolate reacts preferentially with the more electrophilic aldehyde/ketone.[3]
-
-
Side Reaction: Enolate Dimerization: The Reformatsky reagent can exist as a dimer, which can be less reactive or lead to byproducts.[4]
-
Solution: Proper solvent choice and temperature control are critical. THF is often used as it can help break up the dimeric structure of the reagent.[1] Running the reaction at the lowest temperature that still allows for a reasonable rate can minimize this and other side reactions.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed. If the reaction stalls, a fresh portion of activated zinc can sometimes restart it.
-
Q3: I'm observing multiple unexpected spots on my TLC plate. How can I identify and prevent these byproducts?
A: Byproduct formation is often a direct consequence of reaction conditions. The most common byproducts in this synthesis are:
-
The Dimer of the Reformatsky Reagent: As discussed above, this arises from the coupling of two enolate molecules. It will appear as a higher molecular weight, non-polar spot on TLC.
-
Prevention: Slow addition of the halo-ester and maintaining dilute conditions.
-
-
Unreacted Starting Material: If the reaction was incomplete.
-
Prevention: Ensure zinc is fully activated, extend reaction time, or gently increase the temperature.
-
-
Product of Aldehyde/Ketone Enolization: While Reformatsky enolates are less basic than Grignard reagents or lithium enolates, they can still deprotonate highly acidic carbonyl compounds.[3]
-
Prevention: This is less of a concern with aromatic aldehydes but can be an issue with aliphatic ketones. Using a less coordinating solvent might reduce the basicity of the enolate.
-
Q4: The final hydrolysis (saponification) of the ester precursor is giving me a poor yield of the carboxylic acid. What could be going wrong?
A: The hydrolysis of the ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate precursor is a critical final step. Issues here usually relate to incomplete reaction or product degradation.
-
Incomplete Hydrolysis: The difluoroacetate ester can be sterically hindered and electronically deactivated, making it resistant to hydrolysis.
-
Solution: Use a stronger base like Lithium Hydroxide (LiOH) which is highly effective for saponifying hindered esters. Ensure sufficient reaction time and consider gentle heating (e.g., 40-50°C).
-
-
Product Degradation: While generally stable, the product could potentially undergo decarboxylation or other side reactions under harsh conditions (e.g., excessively high temperatures or prolonged exposure to strong acid during workup).
-
Solution: Use moderate temperatures for the saponification. During the acidic workup to protonate the carboxylate, keep the solution cool with an ice bath to prevent any unwanted side reactions.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: Can I use other metals besides zinc?
-
A: Yes, while zinc is traditional, other metals like indium, samarium (in the form of SmI₂), and chromium have been used.[4][5] These alternatives can sometimes offer different reactivity profiles or improved yields, particularly with sensitive substrates, but they are often more expensive and may require different activation procedures. For general purposes, activated zinc dust remains the most cost-effective and reliable choice.
-
-
Q: How important is the choice of the halogen on the difluoroacetate (Br vs. I)?
-
A: The reactivity order is generally I > Br > Cl. Ethyl iododifluoroacetate is more reactive and can form the organozinc reagent under milder conditions than ethyl bromodifluoroacetate.[6] This can be advantageous for less reactive carbonyls or to minimize high-temperature side reactions. However, the iodo-compound is typically more expensive and less stable. The bromo-compound offers a good balance of reactivity and stability for most applications.
-
-
Q: What is the optimal solvent for this reaction?
-
A: Ethereal solvents like THF or Diethyl Ether are most common.[1] THF is often preferred due to its higher boiling point (allowing for a wider temperature range) and its ability to better solvate the organozinc intermediate, which can lead to higher reactivity.[4] Aromatic solvents like Toluene can also be used, sometimes in combination with an ether.[2] The choice depends on the specific substrates and the desired reaction temperature.
-
-
Q: Why is iodine used to activate zinc, and how does it work?
-
A: A small crystal of iodine is often added to the zinc suspension. The iodine likely reacts with the surface of the zinc, chemically etching it and dislodging the passivating oxide layer. This exposes a fresh, reactive zinc surface for the oxidative addition step. The appearance of color from the iodine followed by its disappearance is a good visual indicator that activation has begun.
-
Part 3: Experimental Protocols & Data
Protocol 1: Activation of Zinc Dust
This protocol should be performed under an inert atmosphere immediately before the main reaction.
-
Place zinc dust (1.5 - 2.0 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and inert gas inlet.
-
Add dry THF to cover the zinc.
-
Add a small crystal of iodine. The solution will turn brown.
-
Stir the suspension. Gentle warming with a heat gun may be required to initiate the activation. The brown color will fade as the iodine is consumed.
-
Alternatively, add a few drops of 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) to initiate activation. Vigorous gas evolution may be observed.
-
Once the activation is complete (e.g., color has faded, or gas evolution has ceased), the zinc is ready for use.
| Method | Activator | Typical Conditions | Observation |
| 1 | Iodine (I₂) | Catalytic amount, gentle heat | Brown color appears and fades |
| 2 | 1,2-Dibromoethane | ~5 mol% | Gas (ethylene) evolution |
| 3 | TMSCl | ~10 mol% | Vigorous reaction |
| 4 | Acid Wash | Dilute HCl, wash, dry | Pre-reaction prep, not in-situ |
Table 1: Common Methods for Zinc Activation.
Protocol 2: Synthesis of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (Illustrative Precursor)
This protocol is a representative procedure. Actual quantities and conditions should be optimized.
-
To the flask containing freshly activated zinc dust (e.g., 10.0 g, 153 mmol) under Argon, add the 4-chlorophenyl precursor (e.g., 4-chlorobenzaldehyde, 1 equiv) and 100 mL of anhydrous THF.
-
In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.2 equiv) in 50 mL of anhydrous THF.
-
Add the ethyl bromodifluoroacetate solution dropwise to the stirred zinc suspension over 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows consumption of the starting aldehyde.
-
Cool the reaction mixture to 0°C and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate ester.
Protocol 3: Saponification to this compound
-
Dissolve the purified ester from Protocol 2 (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) to the solution.
-
Stir the mixture at room temperature or warm gently to 40°C, monitoring the reaction by TLC until the starting ester is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding cold 1M HCl. A white precipitate should form.
-
Extract the acidic aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.[7]
Part 4: Visualizations
Caption: The Reformatsky Reaction Mechanism.
Caption: Troubleshooting Workflow for Low Yield.
References
-
Wikipedia. "Reformatsky reaction". Wikipedia, the free encyclopedia. Available at: [Link]
-
NROChemistry. "Reformatsky Reaction". NROChemistry. Available at: [Link]
-
Organic Chemistry Portal. "Reformatsky Reaction". Organic-chemistry.org. Available at: [Link]
-
Coppola, A., et al. (2018). "Recent developments in the asymmetric Reformatsky-type reaction". Beilstein Journal of Organic Chemistry, 14, 2698–2723. Available at: [Link]
-
AdiChemistry. "REFORMATSKY REACTION | EXPLANATION". AdiChemistry. Available at: [Link]
-
PubChem. "this compound". National Center for Biotechnology Information. Available at: [Link]
-
M. Braun, R. Devant. (1984). "Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones". Tetrahedron Letters, 25(45), 5031-5034. (Note: While a specific article on this topic exists, the provided search results link to a general page on the journal. The citation reflects the topic's relevance from result[6]). Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final compound.
Section 1: Overview of the Primary Synthetic Pathway
The most prevalent and reliable method for synthesizing this compound is a two-stage process. This pathway is favored for its versatility and scalability.
-
Stage 1: Formation of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate. This intermediate is typically synthesized via a copper-catalyzed cross-coupling reaction between an aryl iodide and ethyl bromodifluoroacetate.[1] An alternative, classic approach is the Reformatsky reaction, which involves the formation of an organozinc reagent (a Reformatsky enolate) from ethyl bromodifluoroacetate and zinc, followed by its addition to 4-chlorobenzaldehyde.[2][3][4] The organozinc pathway is particularly notable as its reagents are generally less reactive than their lithium or magnesium counterparts, which prevents undesired side reactions like nucleophilic addition to the ester group.[4]
-
Stage 2: Hydrolysis. The purified ethyl ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, this compound.[5][6]
Below is a high-level overview of the synthetic workflow.
Caption: High-level workflow for the synthesis of the target acid.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical Q&A format.
Q1: My final product is contaminated with a significant amount of the starting ester, ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate. What caused this, and how can I fix it?
Answer: This is the most common impurity and is almost always due to incomplete hydrolysis of the ester intermediate. The stability of the ester, influenced by the electron-withdrawing difluoro group, can make hydrolysis more challenging than with non-fluorinated analogs.
-
Causality: The rate of hydrolysis depends on factors like reaction time, temperature, and the concentration of the acid or base catalyst. Insufficient reaction time or a catalyst concentration that is too low will result in a mixture of the ester and the desired carboxylic acid.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue heating until the starting ester spot/peak is no longer visible. A typical mobile phase for TLC is a 3:1 mixture of hexane and ethyl acetate.
-
Increase Temperature: Gently increasing the reflux temperature (if solvent allows) can significantly accelerate the rate of hydrolysis.
-
Increase Catalyst Concentration: For acidic hydrolysis (e.g., using HCl in acetic acid), increasing the concentration of the acid can drive the reaction to completion.[6] For basic hydrolysis (e.g., using LiOH or NaOH), ensure at least a stoichiometric amount of base is used, with a small excess often being beneficial.
-
Purification: If the reaction cannot be driven to completion, the final product can be purified. Perform an acidic/basic extraction. Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while the unreacted ester remains in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure carboxylic acid product.
-
Q2: During the synthesis of the ester intermediate via the Reformatsky reaction, I've isolated a byproduct identified as 4-chlorobenzyl alcohol. Why did this form?
Answer: The formation of 4-chlorobenzyl alcohol is a result of the reduction of the starting aldehyde, 4-chlorobenzaldehyde.
-
Causality: The metallic zinc used in the Reformatsky reaction is a reducing agent.[2][7] If the zinc is overly activated or if the reaction conditions are not carefully controlled, a portion of the zinc can directly reduce the aldehyde carbonyl group to an alcohol, competing with the desired C-C bond formation.
-
Troubleshooting Steps:
-
Control Zinc Activation: While zinc requires activation (e.g., with a crystal of iodine or dilute acid) to remove the passivating oxide layer, excessive activation can lead to higher amounts of reduction. Use only a minimal amount of activating agent.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can favor the reduction pathway.
-
Slow Addition: Add the 4-chlorobenzaldehyde solution slowly to the pre-formed Reformatsky reagent. This ensures the organozinc reagent is consumed in the desired nucleophilic addition reaction rather than accumulating and participating in side reactions.
-
Q3: My reaction mixture for the ester synthesis shows a high molecular weight impurity. Could this be a homocoupling product?
Answer: Yes, this is a strong possibility. A common byproduct in Reformatsky-type reactions is the homocoupling (dimerization) of the organozinc reagent.[2]
-
Causality: The Reformatsky reagent, [BrZnCF₂COOEt], can react with another molecule of itself, especially if the concentration of the electrophile (4-chlorobenzaldehyde) is low or if the reagent is unstable under the reaction conditions. This leads to the formation of diethyl 2,2,3,3-tetrafluorosuccinate.
-
Troubleshooting Steps:
-
Ensure Aldehyde Purity: Use high-purity 4-chlorobenzaldehyde. Impurities can inhibit the primary reaction, allowing more time for the reagent to dimerize.
-
Reverse Addition: Instead of adding the aldehyde to the reagent, consider slowly adding the freshly prepared organozinc reagent to a solution of the aldehyde. This maintains a high concentration of the electrophile, favoring the desired cross-coupling reaction.
-
Use of Co-catalysts: In some cases, the addition of a Lewis acid or a co-catalyst can facilitate the addition to the carbonyl and suppress homocoupling.
-
Q4: What are the best practices for minimizing byproduct formation during the initial ester synthesis?
Answer: The key is careful control over reaction parameters. The table below summarizes key experimental choices and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Byproducts |
| Solvent | Anhydrous THF or Toluene | The solvent must be anhydrous to prevent quenching the organozinc reagent. THF is often preferred as it can help solvate and stabilize the Reformatsky reagent dimer complex.[4] |
| Temperature | Gentle Reflux (e.g., 40-60°C) | Sufficient to initiate and sustain the reaction without promoting excessive reduction of the aldehyde or thermal decomposition of the reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the zinc surface and reaction of the organometallic intermediate with atmospheric oxygen or moisture. |
| Reagent Stoichiometry | Slight excess of Zinc & Haloester (1.1-1.2 equiv.) | Ensures complete consumption of the limiting aldehyde, simplifying purification. A large excess can promote side reactions. |
| Addition Rate | Slow, dropwise addition of aldehyde | Maintains a low, steady concentration of the aldehyde, preventing localized overheating and favoring the desired 1,2-addition over side reactions. |
Section 3: Mechanistic Insight into Byproduct Formation
Understanding the reaction mechanism provides the clearest picture of how and why byproducts form. The diagram below illustrates the desired Reformatsky pathway leading to the β-hydroxy ester intermediate and a common competing side reaction.
Caption: Formation of desired intermediate and key byproducts.
Section 4: Recommended Experimental Protocols
Protocol 4.1: Synthesis of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
-
Safety Note: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere.
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Add anhydrous THF via cannula.
-
In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.1 equivalents) and 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension. A gentle exotherm should be observed to confirm reaction initiation. If not, add a single crystal of iodine.
-
Once initiation is confirmed, add the remaining solution dropwise over 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to stir at reflux for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Cool the reaction to 0°C and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 4.2: Hydrolysis to this compound
-
In a round-bottom flask, dissolve the purified ester from Protocol 4.1 (1.0 equivalent) in a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.[6]
-
Heat the solution to reflux (typically 100-110°C) for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude acid can be further purified by recrystallization from a solvent system such as hexane/ethyl acetate to yield the final product as a crystalline solid.[8]
References
- SATHEE. (n.d.). Chemistry Reformatsky Reaction.
- Wikipedia. (2023). Reformatsky reaction.
- Fürstner, A. (2020). The Asymmetric Difluoro‐Reformatsky Reaction. ResearchGate.
- PubChem. (n.d.). This compound. PubChemLite.
- PubChem. (n.d.). This compound | C8H5ClF2O2 | CID 9877717.
- Fluorochem. (n.d.). 2,2-Difluoro-2-(4-chlorophenyl)acetic acid.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- Le, H. T., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI.
- Marvel, C. S., & McNeal, A. L. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure.
- Yokoyama, Y., et al. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Purification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Welcome to the technical support guide for the purification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity levels expected for commercially available this compound?
A1: Commercially available this compound is generally supplied at a purity of 98% or higher. However, for sensitive applications such as in pharmaceutical development, further purification may be necessary to remove trace impurities.
Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A2: Common impurities can be categorized as organic, inorganic, and residual solvents.[1]
-
Organic Impurities: These are often process-related and can include unreacted starting materials (e.g., ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate), intermediates, or by-products from side reactions.[2] For instance, hydrolysis of the corresponding ester starting material can lead to the formation of the target acid, but incomplete hydrolysis will leave residual ester.[2]
-
Inorganic Impurities: These may include reagents used during the synthesis or workup, such as residual acids or bases.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexanes) may be present in the final product.[1]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods for this compound are:
-
Recrystallization: This is a highly effective technique for removing impurities, especially when the desired compound is a solid at room temperature.[3] The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed to separate the target compound from impurities based on polarity.[4]
-
Acid-Base Extraction: This liquid-liquid extraction technique can be used to separate the acidic product from neutral or basic impurities. The carboxylic acid can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure acid.[3]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities and residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the desired compound and can be used to identify and quantify impurities with distinct spectral signatures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying unknown impurities by providing molecular weight information.[8][9]
Troubleshooting Guides
Issue 1: Low Purity After Synthesis and Initial Workup
Q: I've synthesized this compound, but my initial purity analysis (e.g., by ¹H NMR or crude HPLC) shows significant impurities. What should I do?
A: Low purity post-synthesis is a common issue. The key is to identify the nature of the impurities and select the appropriate purification strategy. Here's a systematic approach:
Potential Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials is a frequent cause of low purity.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the limiting reagent.[2] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
-
-
Presence of Non-Acidic Organic Impurities: By-products or unreacted neutral starting materials (like the corresponding ester) can contaminate the product.
-
Troubleshooting Step: An acid-base extraction is highly effective here. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous sodium bicarbonate solution. The acidic product will move to the aqueous phase, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified (e.g., with cold 12N sulfuric acid) to precipitate the purified product, which can be collected by filtration.[3]
-
-
Formation of Polar By-products: Side reactions can sometimes generate impurities that are more polar than the desired product.
-
Troubleshooting Step: If recrystallization is challenging, column chromatography is the method of choice. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the components.[4]
-
Issue 2: Difficulty in Crystallizing the Product
Q: I am trying to purify my this compound by recrystallization, but it is either oiling out or not crystallizing at all. What can I do?
A: Crystallization can be challenging. Success often depends on finding the right solvent system and conditions.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Troubleshooting Step 1 (Single Solvent): Experiment with a range of solvents of varying polarities. Good starting points for a carboxylic acid like this could be a mixture of an organic solvent and water, or a hydrocarbon solvent like hexane or heptane, possibly with a small amount of a more polar co-solvent.[3]
-
Troubleshooting Step 2 (Solvent System): If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.[10]
-
-
Presence of Impurities Inhibiting Crystal Growth: Certain impurities can interfere with the formation of a crystal lattice.
-
Troubleshooting Step: Try to pre-purify the material using a quick filtration through a small plug of silica gel to remove highly polar impurities before attempting recrystallization.
-
-
Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.
-
Troubleshooting Step 1 (Seeding): If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[10]
-
Troubleshooting Step 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Issue 3: Discoloration of the Final Product
Q: My final product of this compound has a yellow or brown tint. How can I remove the color?
A: Discoloration often indicates the presence of minor, highly conjugated impurities.
Potential Causes & Solutions:
-
Trace Aromatic Impurities: Small amounts of colored by-products can be difficult to remove by crystallization alone.
-
Troubleshooting Step 1 (Activated Carbon): During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.[11]
-
Troubleshooting Step 2 (Column Chromatography): If the color persists, column chromatography is often very effective at removing colored impurities, which tend to be either very polar or very non-polar and will separate from the main product band.[4]
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (approximately 10 mL per gram of crude product).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. Combine the aqueous extracts.
-
Washing: The combined aqueous phase can be washed with a small portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous phase in an ice bath and cautiously acidify with cold 12N sulfuric acid until the solution is acidic to Congo red paper.[3] A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair. For this compound, a mixture of hexane and ethyl acetate can be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a steam bath) until the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the less soluble solvent (e.g., hexane) to the hot solution until it becomes slightly turbid. Add a drop or two of the more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Excellent for removing neutral and basic impurities. | May not remove acidic impurities. |
| Recrystallization | >99% | Highly effective for removing small amounts of impurities; scalable. | Requires finding a suitable solvent system; can be time-consuming. |
| Column Chromatography | >99.5% | High resolving power for complex mixtures. | Can be labor-intensive and require large volumes of solvent. |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Crystallization
Caption: Troubleshooting logic for failed crystallization attempts.
References
- Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Waters Corporation. (2018). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.
- SIELC Technologies. (n.d.). Difluoroacetic acid.
- Lauber, M. A., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. PubMed.
- Waters Corporation. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- Fluorochem. (n.d.). 2,2-Difluoro-2-(4-chlorophenyl)acetic acid.
- Journal of Organic Chemistry. (2001). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives.
- Sigma-Aldrich. (n.d.). This compound.
- Separation Science. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
- ResearchGate. (2017). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate.
- University of Angers. (n.d.). Guide for crystallization.
- Matrix Scientific. (n.d.). Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate.
- Chemspace. (n.d.). This compound.
- ResearchGate. (1999). Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl].
- Organic Syntheses Procedure. (n.d.). α-CHLOROPHENYLACETIC ACID.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- Toxics. (n.d.). CHROMATOGRAPHIC METHODS FOR DETERMINATION OF CHLOROPHENOLS AS BIOMARKERS OF EXPOSURE TO PESTICIDES AND ORGANOCHLORINE SUBSTA.
- Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Google Patents. (n.d.). Process for the preparation of 2,4-difluoroacetophenone.
- EPA. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Organic Syntheses Procedure. (n.d.). DI-(p-CHLOROPHENYL)ACETIC ACID.
- Benchchem. (n.d.). identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
- Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid.
- PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- ResearchGate. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
- Google Patents. (n.d.). Synthetic method of fluoroacetophenone.
- Google Patents. (n.d.). Method for preparing difluoroacetic acid.
- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.
- ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Difluoroacetic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 10. unifr.ch [unifr.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Coupling Reactions with 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for successfully coupling 2-(4-chlorophenyl)-2,2-difluoroacetic acid, a substrate known for its unique reactivity challenges. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can overcome common hurdles and achieve reproducible, high-yield results.
The primary difficulty in forming an amide bond with this compound stems from a combination of two factors:
-
Electronic Deactivation: The two fluorine atoms on the alpha-carbon are strongly electron-withdrawing. This reduces the nucleophilicity of the carboxylate, making it less reactive towards activation.
-
Steric Hindrance: The bulky 4-chlorophenyl group, combined with the gem-difluoro substituents, creates significant steric congestion around the carboxylic acid moiety, impeding the approach of both the coupling reagents and the amine.
Standard coupling procedures that work well for simple carboxylic acids often fail or provide unsatisfactory yields with this substrate.[1][2] This guide will walk you through troubleshooting these standard methods and introduce advanced protocols for when a more robust approach is required.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the coupling of this challenging acid.
Q1: Why are my standard EDC/HOBt coupling reactions failing or giving low yields?
A: The failure of standard carbodiimide-based methods like EDC/HOBt is the most common issue encountered. The primary reason is that the O-acylisourea intermediate formed upon reaction of the carboxylic acid with EDC is highly sterically hindered. This congestion makes the subsequent nucleophilic attack by either HOBt or the amine partner kinetically slow. This slow desired reaction allows competing side reactions, such as the hydrolysis of the activated ester or rearrangement to an inactive N-acylurea, to dominate, leading to low yields. Furthermore, the electronic deactivation of the carboxylate slows the initial activation step itself.
Q2: What is the role of additives like HOBt, HOAt, or Oxyma Pure®?
A: These additives are crucial, particularly in carbodiimide-mediated couplings. They function by trapping the initial, highly reactive O-acylisourea intermediate to form a more stable but still reactive activated ester (e.g., an OBt ester).[3] This serves two main purposes:
-
Reduces Racemization: For chiral carboxylic acids, these additives are essential to suppress racemization that can occur via an oxazolone intermediate.
-
Increases Efficiency: The active esters are often less sterically hindered and more reactive towards the amine than the O-acylisourea intermediate, improving overall yields. HOAt and Oxyma-based reagents are generally considered more effective than HOBt, especially for hindered couplings.
Q3: What are the best first-line alternative coupling reagents to try if EDC fails?
A: If EDC/HOBt proves ineffective, the next logical step is to employ more potent phosphonium or uronium/aminium-based coupling reagents.[4] These reagents are specifically designed to be more effective for hindered couplings.[2][4]
| Reagent Class | Examples | Mechanism of Action |
| Uronium/Aminium | HATU, HBTU | React with the carboxylate to form a highly reactive OAt- or OBt-ester, respectively. |
| Phosphonium | PyBOP, PyAOP | Form a phosphonium ester intermediate, which is also highly reactive towards amines. These avoid the formation of guanidinium by-products.[3] |
HATU is often the preferred choice due to its high reactivity and the superior leaving group ability of the HOAt anion.
Q4: How should I monitor the reaction to diagnose issues?
A: Effective reaction monitoring is key. Thin-Layer Chromatography (TLC) is often insufficient due to similar polarities of starting materials and products. The recommended method is Liquid Chromatography-Mass Spectrometry (LC-MS) . This allows you to:
-
Track the consumption of the carboxylic acid starting material.
-
Observe the formation of the desired amide product.
-
Identify key intermediates or by-products (e.g., N-acylurea) by their mass, providing direct insight into the reaction's failure mode.
Part 2: Troubleshooting Guide: Low or No Product Formation
This section provides a systematic approach to diagnosing and solving the most common problem: low conversion to the desired amide.
Troubleshooting Decision Pathway
The following diagram outlines a logical workflow for troubleshooting failed coupling reactions with this compound.
Caption: Troubleshooting workflow for low-yield couplings.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS/HOBt are sensitive to moisture and can degrade over time.[5][6] Solvents may not be anhydrous. | Use fresh, high-quality EDC and HOBt from a newly opened bottle.[5] Ensure all solvents (e.g., DMF, DCM) are anhydrous. Store reagents under an inert atmosphere (N₂ or Ar) and desiccated at -20°C.[5] |
| Suboptimal Reaction Conditions | The reaction is too slow at room temperature due to steric and electronic effects. Insufficient reaction time. | Increase the reaction temperature to 40-80°C.[2] Extend the reaction time to 12-24 hours and monitor by LC-MS. Use a slight excess (1.2-1.5 equivalents) of the coupling reagent and additive. |
| Reagent Incompatibility | The chosen coupling reagent (e.g., EDC) is not potent enough to overcome the high activation barrier for this specific substrate.[4] | Switch to a more powerful uronium or phosphonium reagent. HATU is an excellent first choice. These reagents generate a more reactive activated ester intermediate.[4] |
| Extreme Steric Hindrance | Both the acid and the amine partner are sterically demanding, making even potent coupling reagents ineffective. | Convert the carboxylic acid to an acyl fluoride in situ. This intermediate is significantly less sterically hindered and highly reactive towards amines.[1][2][7] |
Part 3: Advanced Protocol for Challenging Couplings: In Situ Acyl Fluoride Formation
When standard and even high-potency coupling reagents fail, the formation of an acyl fluoride intermediate is a field-proven method for coupling sterically hindered and electronically deactivated substrates.[2][7] Acyl fluorides are ideal because they are highly reactive yet small, minimizing steric clashes between the coupling partners.[1]
Acyl Fluoride Workflow
The process involves a two-step, one-pot procedure where the carboxylic acid is first converted to the acyl fluoride, followed by the addition of the amine.
Caption: Workflow for the in situ acyl fluoride coupling method.
Detailed Experimental Protocol: Acyl Fluoride Method
This protocol is adapted from methodologies proven effective for similarly challenging substrates.[2]
Materials:
-
This compound
-
Amine coupling partner
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activation:
-
To a dry flask under an inert atmosphere (N₂), add this compound (1.3 equivalents).
-
Add anhydrous DCM (approx. 2 mL per mmol of the limiting reagent).
-
Add BTFFH (1.5 equivalents).
-
Add DIPEA (4.5 equivalents) and stir the mixture at room temperature for 30 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.
-
-
Coupling:
-
Add the amine partner (1.0 equivalent) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to 80°C. Note: For volatile amines or low-boiling solvents, a sealed tube or reflux condenser is necessary.
-
Maintain heating for 12-24 hours. Monitor the reaction progress by LC-MS until the amine starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
This method has been shown to provide good to excellent yields for a diverse range of sterically hindered substrates where other methods like EDC/HOBt resulted in only trace product formation.[2]
Part 4: Reference Protocols
For benchmarking and less challenging amine partners, the following protocols can be attempted first.
Protocol 1: High-Potency Coupling with HATU
-
Dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.
-
Add the amine (1.0 eq) and continue stirring at room temperature for 12-24 hours. If the reaction is sluggish, gently heat to 40-50°C.
-
Monitor by LC-MS. Upon completion, perform a standard aqueous workup and purify by chromatography.
Protocol 2: Optimized EDC/HOBt Coupling
-
Dissolve this compound (1.2 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor by LC-MS. Upon completion, filter off any urea by-products if using a non-water-soluble carbodiimide, or proceed directly to aqueous workup. Purify by chromatography.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Sigma-Aldrich.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016, 14, 540-547. DOI:10.1039/C5OB02129D.
-
Coupling Reagents. Aapptec Peptides.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2010, 51(28), 3651-3654.
-
Troubleshooting low yield in EDC/NHS coupling reactions with PEG. BenchChem.
-
Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 2013, 9, 2473-2479.
-
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38, 606-628.
-
EDC-NHS coupling not working? ResearchGate.
-
Improving the efficiency of coupling reactions with hindered amines. BenchChem.
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis, 2023.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Side reaction pathways in the preparation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important fluorinated building block. The unique electronic properties of the difluoromethyl group make this compound a valuable asset in drug discovery, but its preparation can present specific challenges. This guide provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causality behind side reactions and the logic of troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing this compound?
A1: The synthesis generally proceeds via a two-stage approach: the formation of an ester intermediate, followed by its hydrolysis. Two common pathways to the ester are:
-
Reformatsky-type Reaction: This classic organozinc reaction involves condensing an α-halo-difluoroacetate (e.g., ethyl bromodifluoroacetate) with a 4-chlorophenyl aldehyde or ketone in the presence of metallic zinc.[1][2][3] The resulting β-hydroxy ester can then be further processed. The key advantage is the relative stability and moderate reactivity of the organozinc reagent, which prevents side reactions with the ester functionality.[2][4]
-
Copper-Catalyzed Cross-Coupling: A more modern and often higher-yielding approach involves the cross-coupling of an aryl halide (typically 4-chloroiodobenzene or 4-chlorobromobenzene) with a difluoroacetate synthon, such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.[5] This reaction is typically catalyzed by a copper(I) salt. The subsequent hydrolysis and decarboxylation can sometimes be performed in a single step.
Q2: What are the most common impurities I should expect to see in my final product?
A2: Based on the common synthetic routes, the primary impurities to monitor are:
-
Unreacted Starting Materials: Residual aryl halides or the starting ester intermediate, ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate.
-
Hydrolysis Byproducts: If the reaction involves hydrolysis of an intermediate nitrile, residual amide may be present.
-
Decarboxylation Product: 1-Chloro-4-(difluoromethyl)benzene is a common impurity formed by the loss of CO2 from the final product, especially upon heating.[5][6]
-
Process-Related Impurities: These can arise from reagents used in the synthesis or from side reactions specific to the chosen pathway (e.g., self-condensation products from a Reformatsky reagent).[7][8]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a problem-and-solution format.
Q3: My yield of the ester intermediate, ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate, is consistently low when using a Reformatsky-type reaction. What is causing this?
A3: Low yields in a Reformatsky reaction involving difluoroacetates often stem from two primary issues: inefficient formation of the organozinc reagent (the "Reformatsky enolate") or competing side reactions.
Causality & Mechanism: The reaction initiates with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester.[1][2] This step can be sluggish if the zinc surface is not properly activated. Once formed, the Reformatsky enolate is nucleophilic. If the concentration of the enolate is high before the electrophile (e.g., an activated aryl halide) is effectively consumed, it can undergo self-condensation, leading to undesired dimers and oligomers.
Troubleshooting Protocol:
-
Zinc Activation: The success of the reaction is highly dependent on the quality and activation of the zinc. Pre-treating commercial zinc dust is critical.[9]
-
Protocol: Wash zinc dust with dilute HCl to remove the passivating oxide layer, followed by washes with deionized water, ethanol, and finally diethyl ether. Dry thoroughly under vacuum before use. A zinc-copper couple, prepared by treating zinc with copper acetate, can also enhance reactivity.[9]
-
-
Reaction Conditions:
-
Solvent: Use anhydrous, polar aprotic solvents like THF or dimethoxyethane (DME), which help stabilize the organozinc intermediate.[1]
-
Temperature: Maintain gentle reflux. Overheating can promote side reactions.
-
Addition Rate: Add the α-halo-difluoroacetate slowly to the suspension of activated zinc and the aryl halide. This maintains a low steady-state concentration of the enolate, minimizing self-condensation.
-
Diagram: Competing Pathways in Reformatsky Reaction
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purifying 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for achieving high purity through recrystallization.
Introduction to Recrystallization of this compound
This compound is a solid compound with a melting point of approximately 86-88°C.[1] Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble, and then allowing the solution to cool, causing the purified compound to crystallize while the impurities remain dissolved in the mother liquor.
This guide will walk you through the critical aspects of developing a successful recrystallization protocol for this compound, from solvent selection to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization?
A1: Key properties include:
-
Physical State: White to off-white solid.
-
Melting Point: 86-88°C.[1] A sharp melting point within this range after recrystallization is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
Polarity: The presence of the carboxylic acid and two fluorine atoms makes the molecule polar. This suggests that it will be more soluble in polar solvents.
Q2: How do I choose the best solvent for recrystallization?
A2: The "like dissolves like" principle is a good starting point.[2] Since this compound is a polar molecule, polar solvents are likely to be good candidates. The ideal solvent should:
-
Completely dissolve the compound when hot.
-
Have low solubility for the compound when cold.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
A systematic approach to solvent screening is highly recommended. Start with small-scale tests using a variety of solvents with different polarities.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be very effective if a single solvent is not ideal.[3][4] For this compound, a polar "good" solvent and a non-polar "bad" solvent could be a suitable combination. The two solvents must be miscible.
Q4: What are the most common impurities I might encounter?
A4: Impurities can originate from the synthetic route, such as unreacted starting materials, by-products from side reactions, or residual solvents. The nature of these impurities will dictate the best purification strategy.
Q5: How can I improve the yield of my recrystallization?
A5: Low yield is a common issue.[5][6] To improve it:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Allow the solution to cool slowly to form well-defined crystals.
-
Cool the solution in an ice bath to maximize precipitation once it has reached room temperature.
-
Minimize the amount of cold solvent used to wash the crystals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Failure to Crystallize | 1. Too much solvent was used. This results in a solution that is not saturated upon cooling. 2. The solution is supersaturated. Crystal nucleation has not been initiated. | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again. This will increase the concentration of the compound.[5] 2. Induce Nucleation: a) Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. b) Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystallization. |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves. 2. The solution is cooling too quickly. This can cause the compound to come out of solution as a supercooled liquid. 3. High concentration of impurities. Impurities can depress the melting point of the compound. | 1. Lower the Temperature: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a solvent with a lower boiling point.[3] 2. Slow Cooling: Insulate the flask to encourage gradual cooling. This allows for the orderly formation of a crystal lattice rather than the separation of a liquid phase. 3. Preliminary Purification: If oiling persists, consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel to remove some impurities before recrystallization. |
| Poor Crystal Quality (e.g., fine powder, needles) | 1. The solution cooled too rapidly. This leads to rapid nucleation and the formation of many small crystals. 2. The solution was agitated during cooling. This can also lead to rapid nucleation. | 1. Slow Down Cooling: Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool to room temperature without disturbance. Insulating the flask can help. Slower crystal growth generally leads to larger, purer crystals.[5] 2. Avoid Agitation: Let the solution stand still during the cooling process. |
| Low Purity After Recrystallization | 1. Ineffective solvent. The chosen solvent may dissolve the impurities as well as the product, leading to co-crystallization. 2. Crystals were not washed properly. Residual mother liquor containing impurities remains on the crystal surface. 3. Crystallization was too rapid. Impurities can become trapped within the rapidly forming crystal lattice.[5] | 1. Re-evaluate Solvent Choice: Perform new solvent screening tests to find a solvent that is more selective. 2. Proper Washing: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product. 3. Optimize Cooling Rate: As mentioned above, slow the cooling process to allow for the formation of a more ordered and pure crystal structure. |
Experimental Protocols
Solvent Selection for Recrystallization
A systematic approach to finding a suitable solvent is crucial for a successful recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, water)
-
Test tubes
-
Heating block or water bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into a series of test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath and observe the solubility.
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then place it in an ice bath. Observe if crystals form.
Ideal Solvent Characteristics:
| Solvent Type | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |
| Ideal | Insoluble/Slightly Soluble | Soluble | Abundant Crystals | Excellent |
| Unsuitable | Soluble | Soluble | No/Few Crystals | Poor (too soluble) |
| Unsuitable | Insoluble | Insoluble | No Crystals | Poor (not soluble enough) |
Based on the structure of this compound, a non-polar solvent like hexane or a hexane/ethyl acetate mixture is a good starting point for investigation. A patent for the structurally similar α-chlorophenylacetic acid describes recrystallization from hexane.[7]
Single-Solvent Recrystallization Protocol (Example with Hexane)
This protocol is a starting point and may require optimization based on your experimental observations.
Materials:
-
Crude this compound
-
Hexane (or other suitable solvent determined from screening)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hexane and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of hot hexane until the solid just dissolves.
-
If the solution is colored, you may consider adding a small amount of decolorizing carbon and boiling for a few minutes.
-
If you used decolorizing carbon or if there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Determine the melting point of the purified crystals to assess purity.
Visualizing the Recrystallization Workflow
The following diagram illustrates the decision-making process in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process with troubleshooting loops.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Exp. No. 2 Crystallization & recrystallization. (n.d.). [Link]
-
Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Patrick, T. B., Johri, K. K., Poulin, D. H., & Scheibel, J. J. (1986). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry, 64(1), 138-141. [Link]
-
Patrick, T. B., Johri, K. K., & Poulin, D. H. (1985). Replacement of the carboxylic acid function with fluorine. Tetrahedron Letters, 26(29), 3519-3522. [Link]
-
Fedorchuk, M., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4105. [Link]
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Organic Syntheses. (n.d.). DI-(p-CHLOROPHENYL)ACETIC ACID. [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. [Link]
-
Mitchell, N. A., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2139-2150. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid in solution
Welcome to the technical support center for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of difluoromethyl and chlorophenyl groups imparts unique physicochemical properties. However, these same features can also influence its stability in solution. A thorough understanding of its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the key factors affecting its stability and provide practical solutions to mitigate degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I'm observing a progressive loss of my compound in an aqueous buffer solution over time. What could be the cause?
Answer:
Several factors could be contributing to the loss of this compound in aqueous buffers. The primary suspects are pH-dependent hydrolysis and potential microbial degradation.
-
Causality: The stability of many organic molecules, especially those with functional groups like carboxylic acids, can be highly dependent on the pH of the solution.[1] While the C-F bond is generally strong, extreme pH conditions can facilitate hydrolytic degradation pathways.[2] Additionally, non-sterile aqueous buffers are susceptible to microbial growth, which can metabolize the compound.
-
Troubleshooting Steps:
-
pH Verification: Immediately re-verify the pH of your buffer solution. Ensure your pH meter is properly calibrated.
-
pH Stability Study: Perform a preliminary pH stability screen. Prepare your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration over a set period (e.g., 24, 48, 72 hours) at your experimental temperature. This will help identify the optimal pH range for stability.
-
Sterilization: If your experiments are long-term, consider sterile-filtering your buffer and compound solutions using a 0.22 µm filter to eliminate microbial contamination.
-
Control Samples: Always include control samples (compound in a known stable solvent like acetonitrile) to differentiate between compound instability and other experimental errors.
-
Question 2: My compound seems to be degrading in DMSO stock solution. Is this expected?
Answer:
Yes, degradation in dimethyl sulfoxide (DMSO) is a known issue for some fluoroalkyl carboxylic acids. The likely degradation pathway is decarboxylation.
-
Causality: Polar aprotic solvents like DMSO, acetonitrile (ACN), and acetone can promote the decarboxylation of certain per- and polyfluoroalkyl ether acids.[2] This process involves the loss of the carboxylic acid group as carbon dioxide. While your compound is not an ether, the presence of the electron-withdrawing difluoro group on the alpha-carbon can make the carboxyl group susceptible to elimination under certain conditions, such as elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a more stable solvent for your stock solution. Protic solvents like methanol or ethanol are generally better choices for long-term storage of similar compounds.[2] Water can also be a suitable solvent, provided the pH is controlled and solubility is not an issue.
-
Storage Conditions: If you must use DMSO, prepare fresh stock solutions and store them at -20°C or -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
Water Content: Ensure your DMSO is anhydrous. The presence of water can influence the stability of the compound.
-
Question 3: I'm seeing an unexpected peak in my chromatogram after exposing my compound to light. What could this be?
Answer:
Photodegradation is a common issue for aromatic compounds. The unexpected peak is likely a photoproduct.
-
Causality: Aromatic systems can absorb UV and visible light, leading to photochemical reactions.[3] For halogenated aromatic compounds, this can result in dehalogenation or other structural rearrangements. The rate and extent of photodegradation can be influenced by the solvent and the pH of the solution.[3]
-
Troubleshooting Steps:
-
Protect from Light: Protect all solutions containing the compound from light by using amber vials or by wrapping the containers in aluminum foil.[3]
-
Photostability Study: To confirm photostability, intentionally expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a light-protected sample. Analyze both samples by HPLC or LC-MS to identify any degradation products.
-
Wavelength Selection: When using a UV detector for analysis, choose a wavelength where the parent compound absorbs strongly but the potential degradants have minimal interference, if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[3] Long-term storage at 2-8°C is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its structure and data from similar compounds, the primary potential degradation pathways are:
-
Decarboxylation: Loss of CO2 from the carboxylic acid group, particularly in polar aprotic solvents or at elevated temperatures.[4][5]
-
Hydrolysis: Cleavage of bonds due to reaction with water, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Degradation upon exposure to light, a common pathway for aromatic compounds.[3]
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended for identifying and quantifying unknown degradation products due to its high sensitivity and specificity.[6][7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or UPLC-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in acetonitrile at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil and place it in the same chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
If using LC-MS, attempt to identify the mass of the degradation products to propose their structures.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
Objective: To separate the parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.
Visualizations
Potential Degradation Pathways
Caption: Workflow for a forced degradation study.
Quantitative Data Summary
| Stress Condition | Solvent System | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Aqueous | Moderate to Low | Hydrolysis products |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Aqueous | Low | Hydrolysis products, potential for decarboxylation |
| Oxidation (3% H₂O₂, RT) | Aqueous/Organic | Moderate | Oxidized species, potential decarboxylation |
| Thermal (60°C) | Acetonitrile | High | Minimal degradation expected |
| Thermal (60°C) | DMSO | Moderate to Low | Decarboxylation product |
| Photostability (ICH Q1B) | Acetonitrile | Moderate to Low | Dehalogenated and rearranged products |
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. URL: [Link]
-
Synthesis and characterization of p-chlorophenylacetic acid. ResearchGate. URL: [Link]
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. URL: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses Procedure. URL: [Link]
-
Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. ResearchGate. URL: [Link]
-
Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond. OUCI. URL: [Link]
-
Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS-CF2 bond. PubMed. URL: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. URL: [Link]
-
Forced Degradation Testing Procedure. ResolveMass Laboratories Inc. URL: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. URL: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. URL: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. URL: [Link]
-
This compound. PubChem. URL: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. URL: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. URL: [Link]
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]
-
The Dark Side of Fluorine. PMC. URL: [Link]
-
α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. URL: [Link]
-
Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Preprints.org. URL: [Link]
-
2,2-Difluoro-2-phenylacetic acid. PubChem. URL: [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. URL: [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. URL: [Link]
-
Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. URL: [Link]
- A kind of method that LC-MS detects phenylacetic acid content in water. Google Patents.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. URL: [Link]
-
Difluoroacetic acid. Wikipedia. URL: [Link]
-
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. URL: [Link]
-
Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. ResearchGate. URL: [Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. URL: [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. URL: [Link]
-
2-(2-Cyclopropylphenyl)-2,2-difluoroacetic acid. PubChem. URL: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. URL: [Link]
-
Analytical Method MS 90.01 Revision 3. EPA.gov. URL: [Link]
- Preparation method of chlorophenyl acetic acid. Google Patents.
-
Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). ResearchGate. URL: [Link]
-
[2-(2,6-Difluoroanilino)phenyl]acetic acid. PubChem. URL: [Link]
-
Enantiomeric Degradation of 2-(4-Sulfophenyl)Butyrate via 4-Sulfocatechol in Delftia acidovorans SPB1. PMC. URL: [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. URL: [Link]
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC. URL: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 4. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the catalytic transformation of this valuable synthetic intermediate.
This compound is a key building block in medicinal chemistry, often utilized for introducing the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity. However, its unique electronic and steric properties present specific challenges in catalysis. This guide provides practical, field-tested advice in a question-and-answer format to help you navigate these complexities.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The chlorophenyl moiety is a prime handle for C-C, C-N, and C-O bond formation via palladium-catalyzed cross-coupling. However, the presence of the difluoroacetic acid group can influence catalyst activity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective palladium catalyst systems for Suzuki-Miyaura coupling with derivatives of this compound?
A1: For Suzuki-Miyaura reactions involving the aryl chloride, catalyst selection is critical to overcome the high activation barrier of the C-Cl bond. We recommend using highly active catalyst systems composed of a palladium(II) precatalyst and a sterically hindered, electron-rich phosphine ligand.
-
Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and cost-effective precatalysts.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard for this type of transformation. SPhos, XPhos, and RuPhos are excellent starting points due to their ability to promote the difficult oxidative addition step and facilitate reductive elimination.
-
Rationale: These ligands form bulky, electron-rich palladium(0) complexes in situ. The steric bulk promotes the formation of a monoligated, 12-electron palladium species, which is highly reactive towards the C-Cl bond. The electron-donating nature of the ligand increases electron density on the palladium center, further facilitating oxidative addition.
Q2: My Suzuki coupling reaction is giving low yields and starting material remains. How can I troubleshoot this?
A2: Sluggish or incomplete conversion in Suzuki couplings of aryl chlorides is a common issue. The flowchart below outlines a systematic troubleshooting approach. Key parameters to investigate are the base, solvent, and temperature.
Troubleshooting Workflow for a Stalled Suzuki-Miyaura Reaction
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
-
Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial. These bases are effective at promoting transmetalation without causing significant hydrolysis of the ester (if the acid is protected) or catalyst degradation.
-
Solvent System: A polar aprotic solvent, often with water, is required. Common choices include 1,4-dioxane/water or toluene/water. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Q3: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
A3: Hydrodehalogenation is a competing reaction pathway, particularly with electron-rich phosphine ligands and boronic acids that are prone to protonolysis.
-
Cause: This side reaction can occur when the aryl-palladium(II) intermediate undergoes protonolysis before transmetalation or when the boronic acid degrades to release a proton.
-
Solutions:
-
Use High-Quality Boronic Acid: Ensure the boronic acid is pure and not partially decomposed. Using boronic acid pinacol esters (BPin) can often mitigate this issue as they are more stable.
-
Scrupulously Anhydrous Conditions (if possible): While some water is needed to dissolve the base, excess water can promote protonolysis. Use anhydrous solvents and minimize exposure to air.
-
Modify Ligand: Sometimes, a slightly less electron-rich ligand can disfavor the side reaction, though this may come at the cost of overall reaction rate.
-
Section 2: Amide Bond Formation (Amidation)
The carboxylic acid moiety is readily converted to amides, a fundamental transformation in drug discovery. The steric bulk and electron-withdrawing nature of the adjacent difluoromethyl group can make this transformation challenging.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for forming amides from this compound?
A1: Standard peptide coupling reagents are effective, but reaction conditions may need optimization due to the sterically hindered and electronically deactivated nature of the carboxylate.
| Coupling Reagent | Acronym | Key Advantages | Common Issues |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | High reactivity, fast reaction times, low epimerization. | Can be expensive. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for hindered systems. | Stoichiometric carcinogenic byproduct (HMPA). |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, simplifying workup. Often used with HOBt. | Can be less reactive than HATU for very hindered substrates. |
Q2: My amidation reaction is slow and incomplete, likely due to the steric hindrance of the CF₂ group. How can I improve the yield?
A2: This is a classic challenge. The CF₂ group hinders the nucleophilic attack of the amine on the activated carboxylic acid intermediate.
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like EDC, switching to a uronium/guanidinium-based reagent like HATU or HBTU is the most effective solution. These reagents form a highly reactive activated ester (OAt or OBt ester) that is more susceptible to nucleophilic attack.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation barrier. Monitor carefully for side reactions or degradation.
-
Use a Non-Coordinating Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will scavenge the acid produced during the reaction without competing with the primary amine nucleophile.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Ester Derivative
This protocol assumes the this compound has been converted to an ester (e.g., methyl or ethyl ester) to avoid complications with the free acid.
-
Reaction Setup: To a dry Schlenk flask, add the 2-(4-Chlorophenyl)-2,2-difluoroacetate derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: Seal the Schlenk flask, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) to the flask containing the substrates and base.
-
Catalyst Addition: Add the catalyst premix to the reaction flask via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting amide by flash column chromatography or recrystallization.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Recent advances and applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: RSC Advances URL: [Link]
-
Title: Organoboron Compounds as Key Reagents in Synthesis Source: Chemical Reviews URL: [Link]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a key chemical entity. We will delve into the rationale behind experimental choices, compare alternative analytical approaches, and present supporting data to empower researchers and drug development professionals in their analytical endeavors.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3][4]
The Analyte: this compound
This compound is a fluorinated aromatic carboxylic acid. Its chemical structure presents specific analytical challenges, including its acidic nature and the potential for interactions with stationary phases. A reliable HPLC method is crucial for its accurate quantification in various matrices, from reaction monitoring to final product release testing.
Caption: Chemical Structure of this compound.
I. Method Development and Comparison of Chromatographic Conditions
The cornerstone of a successful validation is a well-developed and robust analytical method. For a polar acidic compound like this compound, the choice of the stationary phase is critical to achieve optimal separation and peak shape.[5] We will compare two common reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column.
-
C18 Columns: These are the most widely used stationary phases in reversed-phase HPLC, offering excellent hydrophobic retention.[6][7][8] For our analyte, the primary retention mechanism is the hydrophobic interaction between the C18 alkyl chains and the chlorophenyl group.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[6] This can be particularly advantageous for separating aromatic compounds from complex matrices.
Experimental Protocol: Chromatographic System
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (Determined by UV scan of the analyte)
Table 1: Comparison of Chromatographic Performance on Different Columns
| Parameter | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Retention Time (min) | 5.8 | 7.2 |
| Tailing Factor | 1.3 | 1.1 |
| Theoretical Plates | 8500 | 9800 |
Expert Insight: The Phenyl-Hexyl column demonstrates a longer retention time, indicating stronger interaction with the analyte. More importantly, the improved tailing factor and higher number of theoretical plates suggest a more efficient and symmetrical peak, which is highly desirable for accurate quantification. Therefore, the Phenyl-Hexyl column was selected for the full method validation.
II. Method Validation: A Step-by-Step Approach
The validation of the HPLC method was performed according to the ICH Q2(R1) guidelines, encompassing the following parameters.[2][3]
Caption: HPLC Method Validation Workflow.
A. Specificity and Forced Degradation Studies
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9] To demonstrate this, and to establish the stability-indicating nature of the method, forced degradation studies were conducted.[10][11][12]
Experimental Protocol: Forced Degradation
A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: 80°C for 48 hours.[13]
-
Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[13]
Results: The chromatograms from the forced degradation studies showed that the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of the method. A degradation of approximately 10-20% was targeted to ensure that significant degradation products were formed without completely consuming the parent compound.[9][10][13]
B. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
A series of standard solutions of this compound were prepared at concentrations ranging from 10 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 150 |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9998 |
Expert Insight: An r² value greater than 0.999 is generally considered evidence of a strong linear relationship between concentration and response.
C. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
The accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Mean Recovered Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 80 | 79.5 | 99.4 | 0.8 |
| 100 | 100.2 | 100.2 | 0.5 |
| 120 | 119.3 | 99.4 | 0.7 |
Expert Insight: The high recovery values and low relative standard deviation (RSD) across the tested range confirm the excellent accuracy of the method.
D. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | 0.6 |
| Intermediate Precision (n=6) | 1.1 |
Expert Insight: The low % RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
E. Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
F. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
The following parameters were intentionally varied:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic phase
Results: In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the % RSD of the results was less than 2.0%, demonstrating the robustness of the method.
G. System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol: System Suitability
Before each validation run, a standard solution was injected five times. The following parameters were evaluated:
Table 6: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Expert Insight: Consistent passing of system suitability criteria ensures the continued validity of the analytical system.
III. Conclusion
This guide has detailed the validation of a stability-indicating HPLC method for the quantification of this compound. Through a systematic evaluation of various validation parameters in accordance with ICH guidelines, the method has been proven to be specific, linear, accurate, precise, and robust. The comparative data presented for different HPLC columns underscores the importance of methodical column selection in achieving optimal chromatographic performance for acidic analytes. This validated method is suitable for its intended purpose in a regulated pharmaceutical environment.
IV. References
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Gupta, A., et al. (2015). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 41(9), 1447-1454.
-
Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts, 11(5), c263-c270.
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
-
Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
-
Benchchem. A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid.
-
Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
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- 4. starodub.nl [starodub.nl]
- 5. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
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- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Fluorinated Building Blocks in Organic Synthesis
Introduction: The Transformative Power of Fluorine
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine has become an indispensable tool. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2] The introduction of fluorinated motifs can enhance metabolic stability, improve bioavailability, and modulate pKa and lipophilicity, often with minimal steric impact.[1][3] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms.[1]
This guide provides a comparative analysis of common fluorinated building blocks, moving beyond a simple catalog of reagents. As a senior application scientist, my goal is to offer a nuanced perspective on the selection and application of these critical synthetic tools. We will delve into the causality behind experimental choices, present objective, data-driven comparisons, and provide detailed, validated protocols to ensure scientific integrity and reproducibility. The two primary strategies for introducing fluorine—the use of pre-fluorinated building blocks and late-stage fluorination—each offer distinct advantages and are chosen based on the specific synthetic challenge.[3] This guide will focus on the building block approach, categorizing reagents by the specific fluorinated moiety they deliver and their mechanistic action.
Navigating the Arsenal: A Mechanistic Classification of Fluorinated Building Blocks
The vast array of fluorinated building blocks can be systematically categorized based on the fluorinated group they introduce and their mode of reactivity: nucleophilic, electrophilic, or radical. Understanding these fundamental differences is paramount to selecting the optimal reagent for a given transformation.
-
Nucleophilic ("F⁻" or "RF⁻") Reagents: These reagents deliver a fluoride or fluoroalkyl anion equivalent to an electrophilic substrate. They are the workhorses for transformations involving carbonyls, imines, and other electrophilic centers.
-
Electrophilic ("F⁺" or "RF⁺") Reagents: In contrast, these reagents transfer a fluoride or fluoroalkyl cation equivalent to a nucleophilic substrate. They are ideal for the fluorination of enolates, electron-rich (hetero)arenes, and various heteroatom nucleophiles.[3]
-
Radical ("F•" or "RF•") Reagents: This class of reagents generates a fluoride or fluoroalkyl radical, which can participate in a variety of transformations, including additions to unsaturated systems and C-H functionalization.
The choice between these classes is dictated by the electronic nature of the substrate and the desired bond construction. The following sections will provide a detailed comparative analysis of the most prominent building blocks within each category.
Comparative Analysis of Key Fluorinated Building Blocks
Trifluoromethyl (-CF₃) Donors: The Cornerstone of Fluorine Chemistry
The trifluoromethyl group is arguably the most incorporated fluorinated moiety in pharmaceuticals and agrochemicals due to its profound impact on lipophilicity and metabolic stability.[4][5] A diverse toolkit of reagents exists for its introduction, each with a distinct profile of reactivity and application.
The premier reagent in this class is (Trifluoromethyl)trimethylsilane (TMSCF₃) , commonly known as the Ruppert-Prakash Reagent .[6][7] It serves as a trifluoromethide anion equivalent upon activation with a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[6][7]
-
Mechanism of Action: The fluoride initiator attacks the silicon center of TMSCF₃, liberating a transient trifluoromethyl anion which then adds to an electrophilic substrate, such as a ketone or aldehyde.[8]
-
Advantages:
-
High reliability and predictability for carbonyl and imine trifluoromethylation.
-
Commercially available and relatively easy to handle (as a solution).
-
-
Limitations:
-
Highly moisture-sensitive; requires strictly anhydrous reaction conditions.
-
The synthesis of the reagent itself can be challenging and historically used CF₃Br, which is now an ozone-depleting substance.[8]
-
Less effective for trifluoromethylating sterically hindered substrates or less reactive electrophiles.
-
Another notable nucleophilic source is Fluoroform (CF₃H) , which can be deprotonated by a strong base to generate the trifluoromethyl anion.[8][9] While economically attractive, its use is often hampered by the need for strong bases and careful control of reaction conditions to avoid side reactions.
For the trifluoromethylation of nucleophiles, a range of powerful electrophilic reagents have been developed. The most prominent are the hypervalent iodine compounds pioneered by Togni and the sulfonium salts developed by Umemoto.[3]
-
Togni's Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are bench-stable, crystalline solids that are now widely used.[1][9] They exhibit broad substrate scope, reacting with β-ketoesters, indoles, phenols, thiols, and alkynes.[3]
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are highly reactive electrophilic CF₃ sources.[1][10] They are effective for a wide range of nucleophiles, including silyl enol ethers and arenes.[3] Some derivatives, however, can be less stable and may require harsher reaction conditions.[3]
The reaction mechanism for these electrophilic reagents is often debated, with possibilities including a direct Sₙ2-type displacement or a single-electron transfer (SET) pathway, depending on the reagent and substrate.[1][9]
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of (hetero)arenes.
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): This is an inexpensive, stable, and easy-to-handle solid.[11] It generates a trifluoromethyl radical upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (tBuOOH). This method is particularly effective for the trifluoromethylation of electron-deficient heterocycles.[11]
-
Trifluoroiodomethane (CF₃I): In the presence of a radical initiator such as triethylborane or under photolytic conditions, CF₃I serves as an excellent source of the trifluoromethyl radical.[9]
To provide a concrete comparison, the table below summarizes the performance of different trifluoromethylating agents for the C3-trifluoromethylation of N-methylindole, a common heterocyclic scaffold.
| Reagent Class | Reagent | Conditions | Yield (%) | Reference |
| Electrophilic | Togni's Reagent II | Cu(OAc)₂, DCE, 80 °C | 85 | [12] |
| Electrophilic | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, TFA, 110 °C | Low | [1] |
| Radical | CF₃SO₂Na (Langlois) | tBuOOH, CH₂Cl₂/H₂O | 78 | [11] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. This table is for illustrative purposes.
This comparison highlights that for electron-rich heterocycles like indole, both electrophilic (Togni) and radical (Langlois) methods can be highly effective. The choice may then depend on factors like catalyst cost, reaction temperature, and functional group tolerance.
Difluoromethyl (-CHF₂) and Monofluoromethyl (-CH₂F) Donors
The difluoromethyl and monofluoromethyl groups are increasingly recognized as valuable bioisosteres for hydroxyl, thiol, and amine functionalities.[5][13][14] The CF₂H group, in particular, can act as a lipophilic hydrogen bond donor.[5][15]
A variety of reagents for difluoromethylation have been developed, mirroring the classes seen for trifluoromethylation.
-
Nucleophilic: Reagents like PhSO₂CF₂H have been used as sources of the difluoromethyl anion.[5]
-
Radical: Similar to Langlois' reagent, difluoromethyl sulfinates (e.g., DFMS) can generate the •CF₂H radical.[15] Comparative studies have shown that the •CF₂H radical is more nucleophilic than the •CF₃ radical, leading to different regioselectivity in reactions with electron-deficient heterocycles.[15][16]
-
Electrophilic/Carbene: Reagents that generate difluorocarbene (:CF₂) are also important for difluoromethylation, particularly for X-H insertion reactions (where X = O, N, S).[17]
The synthesis of monofluoromethylated compounds has been a significant challenge.[13]
-
Electrophilic: Shelf-stable electrophilic monofluoromethylating reagents, such as S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate, have been developed.[18]
-
Radical: Radical precursors like CH₂FSO₂Na are also effective for introducing the •CH₂F radical.[18]
-
Nucleophilic: Classical approaches often involve the use of fluoromethyl halides (e.g., CH₂FBr), but due to their environmental impact, alternative reagents are actively being sought.[2]
Fluoroalkoxy (-ORf) Donors
Fluoroalkoxy groups, such as trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂), are highly sought after in drug design for their ability to increase lipophilicity and metabolic stability.[4]
The direct introduction of these groups is often challenging. While some electrophilic trifluoromethoxylating reagents have been developed, a common strategy involves the use of building blocks containing the fluoroalkoxy moiety, which are then incorporated into the target molecule. Recently, methods for the visible-light-induced C-H fluoroalkoxylation of heterocycles using readily available fluoroalkyl alcohols have been developed, offering a more direct approach.[19]
Experimental Protocols: A Foundation of Trustworthiness
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key transformations. These protocols are based on reliable sources, such as Organic Syntheses, to provide a self-validating system for researchers.
Protocol 1: Nucleophilic Trifluoromethylation of Cyclohexanone using the Ruppert-Prakash Reagent (TMSCF₃)
This procedure is adapted from a well-established Organic Syntheses protocol and demonstrates the classic application of the Ruppert-Prakash reagent.
Reaction: Cyclohexanone + TMSCF₃ --(cat. TBAF)--> 1-(Trifluoromethyl)cyclohexan-1-ol
Materials:
-
Cyclohexanone (10.2 g, 0.104 mol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (33 mg)
-
Anhydrous Tetrahydrofuran (THF)
-
3 N Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (trifluoromethyl)trimethylsilane in 50 mL of anhydrous THF at 0 °C (ice-water bath), add a solution of cyclohexanone in 50 mL of THF via syringe.[20]
-
Add the TBAF catalyst to the reaction vessel. An exothermic reaction should be observed.[20]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[20]
-
Monitor the reaction by GC-MS until completion.[20]
-
To the reaction mixture, add 25 mL of THF and 40 mL of 3 N hydrochloric acid to deprotect the silyl ether intermediate. Stir at room temperature for 8 hours.[20]
-
Transfer the mixture to a separatory funnel containing 50 mL of water and extract with diethyl ether (1 x 50 mL, then 1 x 30 mL).[20]
-
Combine the organic layers, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.[20]
-
Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by sublimation or chromatography to yield 1-trifluoromethyl-1-cyclohexanol as a white waxy solid.[20]
Protocol 2: Electrophilic C-H Trifluoromethylation of Indole with Togni's Reagent
This protocol illustrates a typical metal-catalyzed electrophilic trifluoromethylation of a heterocycle.
Reaction: Indole + Togni's Reagent --(Cu catalyst)--> 3-(Trifluoromethyl)-1H-indole
Materials:
-
Indole
-
Togni's Reagent II
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the indole substrate in anhydrous DMF.
-
Add CuI (catalytic amount) and Togni's Reagent II (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating as required. The reaction progress can be monitored by TLC or LC-MS.[21]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated indole.
Note: This is a generalized procedure. Specific conditions, such as catalyst loading and temperature, may vary depending on the substrate. Always refer to the specific literature procedure.[21]
Visualization of Workflows and Decision-Making
To further aid in the selection and application of fluorinated building blocks, the following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and experimental workflows.
Diagram 1: Decision Tree for Selecting a Trifluoromethylating Agent
Caption: Decision tree for selecting a trifluoromethylating agent.
Diagram 2: General Workflow for Nucleophilic Trifluoromethylation
Caption: General workflow for nucleophilic trifluoromethylation.
Conclusion and Future Outlook
The field of organofluorine chemistry continues to evolve at a rapid pace, with the development of new reagents and methodologies that are more efficient, selective, and environmentally benign. The strategic use of fluorinated building blocks remains a dominant and reliable approach in both academic and industrial settings.[22] A thorough understanding of the mechanistic nuances and comparative performance of these reagents is crucial for the modern synthetic chemist.
This guide has provided a framework for navigating the complex landscape of fluorinated building blocks, with a focus on data-driven comparisons and practical, validated protocols. By understanding the fundamental principles of nucleophilic, electrophilic, and radical fluorination, researchers can make more informed decisions, accelerating the discovery and development of novel molecules with enhanced properties. The continued development of catalytic and asymmetric methods for the introduction of fluorinated moieties will undoubtedly be a major focus of future research, promising even greater control and efficiency in the synthesis of these vital compounds.
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829. Available at: [Link]
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Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-‐Phen Complex. Organic Syntheses. Available at: [Link]
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Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. Available at: [Link]
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Umemoto, T., & Ishihara, S. (2015). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 115(2), 982-1031. Available at: [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chemical Reviews, 122(11), 10636-10707. Available at: [Link]
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Historical overview of monofluoromethylating reagents and year of their first use as a CH2F transfer reagent. ResearchGate. Available at: [Link]
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Yagupolskii, L. M., Kondratenko, N. V., & Timofeeva, G. N. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(1), 162-167. Available at: [Link]
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Trifluoromethylation made easy. Chemistry World. Available at: [Link]
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Billard, T., Langlois, B. R., & Large, S. (2009). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 11(23), 5422-5424. Available at: [Link]
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Chen, M., & Wang, Q. (2024). Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. European Journal of Organic Chemistry, 27(25), e202400316. Available at: [Link]
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). A New Reagent for Direct Difluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]
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(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. ResearchGate. Available at: [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7073. Available at: [Link]
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Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 70(26), 11040-11044. Available at: [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7073. Available at: [Link]
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Trifluoromethylation of indoles with Togni's reagent in the presence of Cu(II) complex. ResearchGate. Available at: [Link]
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Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. Available at: [Link]
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Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. Available at: [Link]
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Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent. ResearchGate. Available at: [Link]
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Umemoto's Reagent. ResearchGate. Available at: [Link]
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Trifluoromethylation of indole derivatives with Togni's reagent. ResearchGate. Available at: [Link]
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Li, X., Chen, X., & Xu, X. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 1938-1944. Available at: [Link]
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Chen, Q. Y., & Wu, S. W. (1989). Studies on fluoroalkylation and fluoroalkoxylation. Regioselective synthesis of fluoroalkylated imidazoles. Journal of the Chemical Society, Chemical Communications, (11), 705-706. Available at: [Link]
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Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 46(5), 754-757. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Aryl-Difluoroacetic Acids: A Comparative Analysis Centered on 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aryl-Difluoroacetic Acid Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. Among the array of fluorinated motifs, the gem-difluoroalkane unit (CF₂) holds a privileged position. Specifically, α,α-difluoroacetic acids attached to an aromatic ring (aryl-difluoroacetic acids) are of profound interest. The CF₂ group acts as a non-classical bioisostere of carbonyl, hydroxyl, or thiol groups, offering a unique combination of steric and electronic properties. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[1][2]
2-(4-Chlorophenyl)-2,2-difluoroacetic acid, in particular, serves as a valuable building block, combining the electronic effects of the difluoroacetic acid moiety with the lipophilic and metabolically robust nature of a chlorinated phenyl ring.[3][4] This guide provides an in-depth comparison of the synthesis of this compound against other aryl-difluoroacetic acids, focusing on the causality behind synthetic choices, comparative performance data, and detailed experimental protocols.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of aryl-difluoroacetic acids primarily relies on forming the critical carbon-carbon bond between the aromatic ring and the difluoroacetic acid precursor. The choice of strategy is often dictated by the availability of starting materials, functional group tolerance, and scalability. The Reformatsky reaction stands out as the most prevalent and versatile method.
The Workhorse Method: The Reformatsky Reaction
The Reformatsky reaction is a cornerstone for the synthesis of β-hydroxy esters, which are key precursors to the target α,α-difluoro-β-hydroxy acids.[5][6] The reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester, creating an organozinc reagent known as a Reformatsky enolate.[5] This enolate is sufficiently nucleophilic to attack carbonyl electrophiles, such as aldehydes or ketones, but is generally unreactive towards esters, preventing self-condensation.[5][6]
For the synthesis of aryl-difluoroacetic acid precursors, the reaction employs an α,α-difluoro-α-halo ester (e.g., ethyl bromodifluoroacetate or ethyl iododifluoroacetate) and a substituted benzaldehyde.
Causality in the Reformatsky Reaction:
-
Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface. Activation, typically with agents like I₂, TMSCl, or dilute HCl, is crucial to expose fresh metal surfaces, facilitating the oxidative insertion required to form the organozinc reagent.
-
Solvent Choice: Anhydrous aprotic solvents like THF or diethyl ether are mandatory to prevent the quenching of the highly reactive organozinc intermediate.
-
Two-Step Nature: It is critical to recognize that this is a two-step process to reach the final acid. The initial reaction yields a β-hydroxy ester, which must then be oxidized to the corresponding carboxylic acid.
Comparative Analysis: The Influence of the Aryl Substituent
The electronic nature of the substituent on the aromatic ring of the starting benzaldehyde significantly influences the efficiency of the Reformatsky reaction. The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halogens (-Cl, -Br) increase the electrophilicity of the carbonyl carbon by inductive and/or resonance effects. This leads to a faster and often higher-yielding reaction. The 4-chloro substituent in 4-chlorobenzaldehyde makes it an excellent substrate, balancing enhanced reactivity with good stability.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon, which can lead to sluggish reactions and lower yields. In these cases, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive metals like indium) may be necessary.[5]
-
Steric Hindrance: Ortho-substituents on the benzaldehyde can sterically hinder the approach of the bulky zinc enolate, potentially reducing the reaction yield regardless of the substituent's electronic nature.
Data Presentation: Synthesis of β-Hydroxy Ester Precursors via Reformatsky Reaction
The following table provides representative experimental data comparing the synthesis of various ethyl 2,2-difluoro-3-hydroxy-3-(aryl)propanoates, the direct precursors to the target acids.
| Aryl Substituent (on Benzaldehyde) | Electronic Effect | Typical Reaction Time (h) | Typical Yield (%) | Key Challenges & Considerations |
| 4-Chloro (Target) | EWG (Inductive) | 2-4 | 85-95 | Well-behaved, high conversion. Product is often crystalline and easy to purify. |
| 4-Nitro | Strong EWG | 1-3 | 90-98 | Highly reactive. Potential for side reactions if not controlled. |
| 4-Methoxy | Strong EDG | 8-16 | 50-70 | Sluggish reaction. May require higher temperatures or longer activation of zinc. |
| 4-Methyl | Weak EDG | 6-12 | 65-80 | Moderately slower than unsubstituted benzaldehyde. |
| 2-Chloro | EWG, Steric Hindrance | 6-10 | 60-75 | Steric hindrance slows the reaction compared to the 4-chloro isomer. |
| Unsubstituted (Phenyl) | Neutral | 4-6 | 80-90 | Baseline for comparison. |
Note: Data are synthesized from typical outcomes reported in organic chemistry literature for Reformatsky reactions and serve for comparative purposes.[7][8][9]
Visualizing the Synthetic Workflow and Comparative Logic
The following diagrams illustrate the key experimental workflow and the logical framework for comparing different aryl precursors.
Caption: General workflow for the two-step synthesis of aryl-difluoroacetic acids.
Caption: Impact of aryl substituents on Reformatsky reaction efficiency.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a reliable two-step synthesis starting from 4-chlorobenzaldehyde.
Part A: Synthesis of Ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10.0 mmol)
-
Ethyl 2-bromo-2,2-difluoroacetate (2.44 g, 12.0 mmol)
-
Zinc dust (<10 micron, activated) (1.31 g, 20.0 mmol)
-
Iodine (catalytic crystal)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Saturated aq. Ammonium Chloride (NH₄Cl) (30 mL)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Zinc Activation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.31 g) and anhydrous THF (10 mL) under a nitrogen atmosphere. Add a single crystal of iodine. The purple color should disappear upon stirring, indicating activation.
-
Initiation: In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.41 g) and ethyl 2-bromo-2,2-difluoroacetate (2.44 g) in anhydrous THF (30 mL). Add approximately 10% of this solution to the activated zinc suspension.
-
Reaction: Gently heat the zinc suspension to initiate the reaction (an exothermic process may be observed). Once initiated, add the remainder of the aldehyde/ester solution dropwise via the addition funnel over 30 minutes, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a colorless oil or white solid. (Expected yield: ~2.3 g, ~87%).
Part B: Oxidation to this compound
Materials:
-
Ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate (2.0 g, 7.56 mmol)
-
Acetone (50 mL)
-
Jones Reagent (Chromium trioxide in sulfuric acid) - Caution: Highly toxic and corrosive.
-
Isopropanol (for quenching)
-
Diethyl Ether (for extraction)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
6M Hydrochloric Acid (HCl)
Procedure:
-
Setup: Dissolve the β-hydroxy ester (2.0 g) in acetone (50 mL) in a flask cooled to 0 °C.
-
Oxidation: Add Jones reagent dropwise with vigorous stirring. The color will change from orange to green. Continue adding until a faint orange color persists, indicating complete oxidation.
-
Quenching: Quench the excess oxidant by adding isopropanol dropwise until the green color is re-established.
-
Workup: Remove the acetone under reduced pressure. Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL) to remove any neutral byproducts.
-
Acid Isolation: Make the aqueous layer basic by careful addition of saturated NaHCO₃. Wash this basic aqueous layer with diethyl ether once more to ensure all impurities are removed.
-
Acidification: Cool the basic aqueous layer to 0 °C and acidify carefully with 6M HCl until a pH of ~1 is reached. A white precipitate of the product should form.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[10][11][12] (Expected yield: ~1.4 g, ~90%).
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence involving a Reformatsky reaction followed by oxidation. A comparative analysis reveals that the 4-chloro substituent provides a distinct advantage, activating the aldehyde towards nucleophilic attack without introducing significant steric hindrance, leading to high yields and straightforward execution. In contrast, aryl-difluoroacetic acids bearing electron-donating groups require more rigorous conditions and typically result in lower yields. This understanding of the underlying electronic and steric effects is paramount for researchers and process chemists to rationally design synthetic routes for novel fluorinated building blocks tailored to specific applications in drug development and beyond.
References
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A Researcher's Comparative Guide to Purity Assessment: Unveiling the Power of Quantitative NMR for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
In the landscape of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality; it is the bedrock of safety, efficacy, and reproducibility. For complex molecules such as 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a crucial building block in medicinal chemistry, selecting the most appropriate analytical technique for purity assessment is a critical decision. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods, supported by experimental insights to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The Analytical Challenge: Why Purity Matters
This compound presents a unique analytical challenge due to its structure, which includes both fluorine and chlorine atoms. The presence of impurities, even in minute quantities, can significantly impact the downstream synthetic steps and the pharmacological profile of the final drug substance. Therefore, an analytical method that is not only sensitive and accurate but also specific and capable of providing an absolute measure of purity is paramount.
Quantitative NMR: A Paradigm Shift in Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the determination of purity.[1][2] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR leverages a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This allows for the determination of the absolute purity of a substance by co-dissolving it with a certified internal standard of known purity and comparing the integral areas of their respective signals.[4][5]
For a fluorinated compound like this compound, ¹⁹F qNMR offers distinct advantages. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR spectra typically results in well-resolved signals with minimal overlap, even in complex mixtures, enhancing the specificity of the analysis.[6]
Causality in Method Selection: Why qNMR Excels
The choice of qNMR, specifically ¹⁹F qNMR, for this compound is underpinned by several key factors:
-
Specificity for Fluorinated Compounds: The distinct signals in ¹⁹F NMR spectra reduce the likelihood of interference from impurities that do not contain fluorine, a common challenge in ¹H NMR where signals from various organic molecules can overlap.[6][8]
-
Non-destructive Nature: The sample can be recovered unchanged after the analysis, which is beneficial when dealing with valuable or limited quantities of material.[3]
-
Traceability: When using a certified reference material (CRM) as the internal standard, qNMR measurements are traceable to the International System of Units (SI), providing a high level of confidence in the results.[9][10][11]
Comparative Analysis: qNMR vs. Traditional Techniques
To provide a clear perspective, the performance of qNMR is compared against established analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
| Parameter | Quantitative NMR (qNMR) | HPLC (UV-Vis Detection) | Gas Chromatography (GC-FID) | Titration (Acid-Base) |
| Principle | Molar ratio determination based on signal integration.[3] | Separation based on polarity, detection by UV-Vis absorbance.[12] | Separation based on volatility, detection by flame ionization. | Neutralization reaction. |
| Quantification | Absolute (with internal standard).[7] | Relative (requires analyte-specific reference standard).[13] | Relative (requires analyte-specific reference standard). | Absolute for acidic/basic content. |
| Specificity | High, especially with ¹⁹F NMR for fluorinated compounds.[6] | Moderate to high, dependent on chromatographic resolution. | High for volatile compounds. | Low, quantifies total acidity/basicity. |
| Accuracy | High, typically <1% error.[13] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. | High for the specific functional group. |
| Precision | High, RSD <1%.[8] | High, RSD <2%. | High, RSD <2%. | High, RSD <0.5%. |
| Sample Throughput | Moderate. | High. | High. | Moderate. |
| Non-destructive | Yes.[3] | No. | No. | No. |
| Traceability | Directly traceable to SI units with a CRM.[9][10] | Traceable through a certified reference standard of the analyte. | Traceable through a certified reference standard of the analyte. | Traceable to primary acid/base standards. |
Experimental Protocol: Purity Determination of this compound by ¹⁹F qNMR
This protocol outlines a self-validating system for the accurate purity assessment of this compound using ¹⁹F qNMR.
Materials and Instrumentation
-
Analyte: this compound (purity to be determined).
-
Internal Standard (IS): A certified reference material (CRM) containing fluorine with a known purity, e.g., 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). The IS must have a ¹⁹F NMR signal that does not overlap with the analyte's signal.[14][15]
-
Solvent: Deuterated solvent in which both the analyte and IS are fully soluble, e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆).[16]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance (to 0.01 mg).[17]
-
Accurately weigh approximately 20 mg of the internal standard (BTFMBA) into the same vial. The molar ratio of analyte to IS should ideally be close to 1:1.[18]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and IS are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate for at least 5 minutes.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters:
-
Pulse Angle: 90° (calibrated for the specific sample).[17]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS signals to ensure full relaxation between scans.[19] A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
-
Proton Decoupling: Use inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE).[20]
-
Data Processing and Purity Calculation
-
Apply a Fourier transform to the Free Induction Decay (FID) with zero-filling to improve digital resolution.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the signal from the -CF₂- group should be used. For BTFMBA, the signal from the two -CF₃ groups is used.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
PurityIS = Certified purity of the internal standard
-
Visualizing the Workflow and Comparative Logic
To further elucidate the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Workflow for purity assessment by quantitative ¹⁹F NMR.
Caption: Logical relationships of analytical techniques for purity assessment.
Conclusion: Embracing Confidence in Measurement
For the purity assessment of this compound, quantitative NMR, particularly ¹⁹F qNMR, offers a robust, accurate, and specific analytical solution. Its ability to provide absolute quantification traceable to SI units instills a high degree of confidence in the analytical data, which is crucial for decision-making in research and drug development. While traditional methods like HPLC and GC remain valuable tools, the inherent advantages of qNMR for this and other complex, fluorinated molecules make it an indispensable technique in the modern analytical laboratory. By understanding the principles and applying a rigorously validated protocol, researchers can ensure the quality and integrity of their chemical entities, ultimately contributing to the development of safer and more effective medicines.
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- YouTube. (2025, August 7). What Is Quantitative NMR (qNMR)? - Chemistry For Everyone.
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A Comprehensive Guide to the Characterization and Validation of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for calibration and identification. This guide provides an in-depth technical overview of the characterization and validation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid as a reference standard. We will explore a multi-faceted analytical approach, grounded in established scientific principles and regulatory guidelines, to ensure the identity, purity, and overall suitability of this critical reagent.
The Critical Role of a Well-Characterized Reference Standard
This compound is a fluorinated aromatic carboxylic acid, a class of compounds with growing importance in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms imparts unique physicochemical properties that can influence biological activity and metabolic stability. Consequently, a thoroughly characterized reference standard is indispensable for:
-
Accurate quantification in pharmacokinetic and metabolic studies.
-
Reliable identification of the active pharmaceutical ingredient (API) and its related impurities.
-
Ensuring the consistency and quality of drug substance and drug product batches.
The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality". This guide will demonstrate a practical and scientifically sound approach to meeting these rigorous requirements.
Part 1: Comprehensive Structural Elucidation and Identity Confirmation
The foundational step in validating a reference standard is the unambiguous confirmation of its chemical structure. A single analytical technique is often insufficient to provide the necessary level of confidence. Therefore, an orthogonal approach, employing multiple spectroscopic techniques, is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The incorporation of fluorine can significantly impact the biological properties of molecules, making the unambiguous determination of its position crucial[1].
¹H NMR Spectroscopy allows for the identification and localization of hydrogen atoms within the molecule. The aromatic protons on the chlorophenyl ring are expected to exhibit a characteristic splitting pattern.
¹³C NMR Spectroscopy provides information about the carbon skeleton. The presence of the electron-withdrawing fluorine and chlorine atoms will influence the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the two fluorine atoms will exhibit a distinct triplet due to C-F coupling.
¹⁹F NMR Spectroscopy is a powerful tool for the structural elucidation of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[1][2]. A single resonance is expected for the two equivalent fluorine atoms in this compound.
Table 1: Representative NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.55 | d, J = 8.5 Hz | 2H, Ar-H ortho to C-CF₂ |
| ¹H | 7.45 | d, J = 8.5 Hz | 2H, Ar-H meta to C-CF₂ |
| ¹H | ~11-13 | br s | 1H, COOH |
| ¹³C | 168.5 (t) | t, J ≈ 30 Hz | 1C, COOH |
| ¹³C | 138.0 | s | 1C, Ar-C para to C-CF₂ (C-Cl) |
| ¹³C | 131.5 | s | 2C, Ar-C meta to C-CF₂ |
| ¹³C | 129.0 | s | 2C, Ar-C ortho to C-CF₂ |
| ¹³C | 125.0 (t) | t, J ≈ 280 Hz | 1C, CF₂ |
| ¹⁹F | -95.0 | s | 2F, CF₂ |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are approximate values.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the acquired data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Elemental Composition
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1[3]. This results in a distinctive M+2 peak in the mass spectrum.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Relative Abundance | Interpretation |
| [M]⁺ | 206.00 | 206 | ~100% | Molecular ion (with ³⁵Cl) |
| [M+2]⁺ | 208.00 | 208 | ~33% | Molecular ion (with ³⁷Cl) |
| [M-COOH]⁺ | 161.00 | 161 | Significant | Loss of the carboxylic acid group |
| [C₇H₄ClF₂]⁺ | 161.00 | 161 | Significant | Fragment corresponding to the chlorodifluoromethylphenyl cation |
| [C₆H₄Cl]⁺ | 111.00 | 111 | Significant | Chlorophenyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC-MS System: Use a GC-MS system equipped with an electron ionization (EI) source.
-
Chromatographic Separation: Inject the sample onto a suitable capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column) to ensure the purity of the analyte entering the mass spectrometer. Use a temperature program to elute the compound.
-
Mass Spectrometric Detection: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.
Part 2: Purity Assessment and Validation
Once the identity of the reference standard is unequivocally confirmed, its purity must be rigorously assessed. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for the validation of analytical procedures used for purity determination[4][5].
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is the most widely used technique for determining the purity of pharmaceutical reference standards due to its high resolution, sensitivity, and quantitative accuracy[6]. A well-developed and validated HPLC method can separate the main component from process-related impurities and degradation products.
Table 3: Comparison of a New Batch of this compound with a Certified Reference Standard (CRS)
| Parameter | New Batch | Certified Reference Standard (CRS) | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 99.9% | ≥ 99.5% |
| Identity (by RT) | 5.2 min | 5.2 min | Matches CRS ± 2% |
| Major Impurity | 0.12% | 0.08% | ≤ 0.15% |
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the new batch of the compound at the same concentration as the standard solution.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation of Purity: Calculate the area percentage of the main peak in the sample chromatogram.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound[6][7]. By using a certified internal standard of known purity, the absolute purity of the analyte can be calculated.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Materials:
-
This compound (analyte).
-
A certified internal standard with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the analyte and 20 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Part 3: Visualization of Workflows
To provide a clear and logical representation of the characterization and validation processes, the following diagrams are presented using Graphviz (DOT language).
Diagram 1: Orthogonal Analytical Workflow for Comprehensive Characterization
Sources
A Comparative Analysis of the Reactivity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid and its Bromo-Analog for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of halogenated building blocks can profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, 2-aryl-2,2-difluoroacetic acids serve as valuable synthons. This guide provides an in-depth comparative analysis of the reactivity of two prominent analogs: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid and its bromo-counterpart, 2-(4-Bromophenyl)-2,2-difluoroacetic acid. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.
Introduction: The Significance of Aryl-Difluoroacetic Acids
The difluoromethyl group (CF2) is a key structural motif in medicinal chemistry, often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxyl group. Its introduction can enhance metabolic stability, modulate acidity, and improve membrane permeability. 2-Aryl-2,2-difluoroacetic acids are versatile precursors for the introduction of the aryl-difluoroacetyl and related difluoromethyl-aryl moieties into target molecules. The nature of the substituent on the aromatic ring plays a critical role in the reactivity of these building blocks. This guide focuses on the comparative reactivity of the para-chloro and para-bromo substituted analogs, highlighting the subtle yet significant differences imparted by these two halogens.
Electronic and Physicochemical Properties: A Tale of Two Halogens
The reactivity of these two compounds is fundamentally governed by the electronic effects of the halogen substituent on the phenyl ring. Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution compared to benzene.
The key distinction between chlorine and bromine lies in their electronegativity and polarizability. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. Conversely, bromine is more polarizable, which can influence its ability to stabilize transition states.
| Property | This compound | 2-(4-Bromophenyl)-2,2-difluoroacetic acid |
| Molecular Weight | 206.57 g/mol [1] | 251.02 g/mol [2] |
| Melting Point | 86-88 °C | No data available |
| Boiling Point | 288.8 °C (predicted) | 323 °C (predicted) |
| pKa | Not experimentally determined | Not experimentally determined |
Comparative Reactivity in Key Transformations
The utility of these building blocks is demonstrated in their participation in various chemical reactions. Here, we compare their expected reactivity in three common transformations: decarboxylation, esterification, and amidation.
Decarboxylation: A Gateway to Difluoromethylated Arenes
Decarboxylation of 2-aryl-2,2-difluoroacetic acids is a crucial step in many synthetic routes, often leading to the formation of a difluoromethyl-aryl anion or a related reactive intermediate. The ease of decarboxylation is influenced by the stability of the resulting carbanion.
Theoretical Reactivity: The electron-withdrawing nature of both the difluoroacetyl group and the halogen substituent stabilizes the negative charge that develops on the benzylic carbon during decarboxylation. Due to the stronger inductive effect of chlorine, the carbanion intermediate formed from the chloro-analog is expected to be slightly more stable than that from the bromo-analog. This would suggest a faster rate of decarboxylation for the chloro compound under conditions where carbanion stability is the primary rate-determining factor.
However, in radical-mediated decarboxylation processes, the carbon-halogen bond strength can play a role. The C-Br bond is weaker than the C-Cl bond, which could facilitate certain radical decarboxylation pathways for the bromo-analog.
Esterification: Modifying the Carboxylic Acid Moiety
Esterification of these acids is a common requirement for subsequent transformations or for the synthesis of final target molecules. The rate of acid-catalyzed esterification is influenced by both the steric hindrance around the carboxylic acid and the electrophilicity of the carbonyl carbon.
Theoretical Reactivity: Given that the steric environment around the carboxylic acid is identical for both molecules, the primary differentiator is the electronic effect of the para-substituent. The stronger electron-withdrawing effect of the chlorine atom in the chloro-analog makes the carbonyl carbon slightly more electrophilic. This increased electrophilicity should lead to a faster rate of nucleophilic attack by an alcohol, suggesting that This compound would exhibit a slightly higher reactivity in acid-catalyzed esterification reactions compared to its bromo-analog.
Amidation: Formation of Biologically Relevant Linkages
Amidation is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. Similar to esterification, the rate of amidation is dependent on the electrophilicity of the carbonyl carbon.
Theoretical Reactivity: Following the same logic as for esterification, the greater electron-withdrawing inductive effect of the chlorine substituent in this compound should render the carbonyl carbon more susceptible to nucleophilic attack by an amine. Therefore, it is anticipated that the chloro-analog will react slightly faster than the bromo-analog in amidation reactions.
Experimental Protocols
While direct comparative kinetic studies for these specific compounds are not extensively reported, the following general protocols for esterification and amidation can be adapted and used as a starting point for experimental comparison. Researchers should ensure identical reaction conditions (temperature, concentration, catalyst loading, etc.) for a valid comparison of yields and reaction times.
General Protocol for Acid-Catalyzed Esterification
This protocol outlines a standard procedure for the esterification of 2-aryl-2,2-difluoroacetic acids.
Figure 2. General workflow for amidation using a coupling agent.
Conclusion and Recommendations
The choice between this compound and its bromo-analog will depend on the specific requirements of the synthetic route and the desired reactivity profile.
-
For reactions where enhanced electrophilicity of the carbonyl carbon is desired, such as acid-catalyzed esterification and amidation, the chloro-analog is predicted to be slightly more reactive. This could translate to faster reaction times or the ability to use milder reaction conditions.
-
In reactions where cleavage of the carbon-halogen bond is involved, or in certain radical-mediated processes, the bromo-analog may offer advantages due to the lower C-Br bond dissociation energy.
It is strongly recommended that researchers perform small-scale pilot reactions to empirically determine the optimal substrate for their specific application. The subtle differences in reactivity, coupled with potential differences in solubility and crystallinity of the products, can have a significant impact on the overall efficiency and scalability of a synthetic sequence.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Efficacy comparison of drug candidates derived from 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing metabolic stability, bioavailability, and binding affinity. The gem-difluoroalkyl group (CF2), in particular, serves as a valuable bioisostere for carbonyl or ether linkages, offering unique electronic properties and conformational constraints. This guide delves into the comparative efficacy of a series of novel anti-inflammatory agents derived from a gem-difluorobisarylic scaffold, which shares structural motifs with 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. We will explore the design rationale, synthesis, and anti-inflammatory effects of these compounds, providing a comprehensive overview for researchers in drug discovery and development.
The focus of this guide will be on a selection of gem-difluorobisarylic derivatives, designated as Compound A3, Compound A4, and Compound A5, as described in a key study by Ayoub et al. (2019).[1][2][3] These compounds represent a promising class of nonsteroidal anti-inflammatory drugs (NSAIDs) that target key mediators of the inflammatory cascade.
Design Rationale and Chemical Structures
The design of these drug candidates is predicated on the hypothesis that the introduction of a gem-difluoro group into a bisarylic scaffold can modulate the anti-inflammatory activity. The parent structure is conceptually related to known NSAIDs that inhibit cyclooxygenase (COX) enzymes. The selected compounds for this comparative analysis are:
-
Compound A3: A gem-difluoro diaryl ether.
-
Compound A4: A gem-difluoro bisarylic ketone.
-
Compound A5: Another gem-difluoro bisarylic ketone with a different substitution pattern.
These molecules were synthesized from versatile gem-difluoro propargylic derivatives, followed by Diels-Alder/aromatization sequences and palladium-catalyzed coupling reactions.[1][2]
Mechanism of Action: Targeting the Inflammatory Cascade
Chronic inflammation is a complex biological response implicated in a wide array of diseases. A central pathway in inflammation is the arachidonic acid cascade, which is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in this pathway, converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1][3]
The drug candidates discussed in this guide are designed to inhibit the production of pro-inflammatory mediators. Their proposed mechanism of action involves the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandin E2 (PGE2). Additionally, their effects on other inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) have been evaluated.[1][2][3]
Caption: Proposed mechanism of action of gem-difluorobisarylic derivatives in the inflammatory cascade.
Comparative Efficacy Data
The anti-inflammatory effects of Compounds A3, A4, and A5 were evaluated in lipopolysaccharide (LPS)-stimulated primary murine bone marrow-derived macrophages. The following table summarizes their inhibitory activities on key pro-inflammatory mediators.[1][2][3]
| Compound | Inhibition of IL-6 Secretion (IC50, µM) | Inhibition of Nitric Oxide (NO) Production (IC50, µM) | Inhibition of Prostaglandin E2 (PGE2) Secretion (IC50, µM) |
| A3 | 9.04 | 5.2 | > 50 |
| A4 | 1.2 | 2.4 | 20.5 |
| A5 | 1.5 | 3.1 | 1.1 |
Data Interpretation:
-
Compound A5 demonstrated the most potent inhibition of PGE2 secretion, with an IC50 value of 1.1 µM, suggesting it is a strong inhibitor of COX activity.[4]
-
Compound A4 was the most potent inhibitor of IL-6 secretion (IC50 = 1.2 µM) and also showed strong inhibition of NO production (IC50 = 2.4 µM).[4]
-
Compound A3 was generally less potent than A4 and A5 in these assays.[4]
Docking studies suggest that Compounds A3, A4, and A5 can bind to the active sites of both COX-1 and COX-2.[1] The differential efficacy among the compounds is likely due to the different R-groups and their interactions within the enzyme binding pockets.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Protocol 1: Measurement of Pro-inflammatory Cytokines and Mediators
This protocol outlines the procedure for quantifying the production of IL-6, NO, and PGE2 in cell culture supernatants.
Caption: Workflow for measuring pro-inflammatory markers.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture primary murine bone marrow-derived macrophages in RPMI medium supplemented with 10% fetal bovine serum.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of Compounds A3, A4, and A5 in dimethyl sulfoxide (DMSO).
-
Pre-treat the cells with various concentrations of the compounds (or vehicle control) for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
-
Quantification:
-
IL-6: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system.
-
PGE2: Quantify the levels of PGE2 in the supernatants using a competitive ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound at different concentrations compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of COX-1 and COX-2.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human COX-1 or COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the COX enzyme, the test compound at various concentrations (or a known inhibitor like celecoxib as a positive control), and the reaction buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Detection:
-
Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).
-
Measure the amount of PGE2 produced using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Conclusion and Future Directions
The gem-difluorobisarylic derivatives, particularly Compounds A4 and A5, demonstrate significant anti-inflammatory properties in vitro.[1][3] Their ability to potently inhibit the production of key inflammatory mediators like IL-6, NO, and PGE2 highlights their potential as promising drug candidates for the treatment of inflammatory diseases.[1][3] The structure-activity relationship suggests that the nature and position of substituents on the bisarylic scaffold are critical for modulating the efficacy and selectivity of these compounds.
Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic profiles, and safety of these compounds. Investigating their selectivity for COX-2 over COX-1 is also a crucial next step, as COX-2 selective inhibitors are generally associated with a lower risk of gastrointestinal side effects. The findings presented in this guide provide a solid foundation for the continued development of this novel class of anti-inflammatory agents.
References
-
Ayoub, A. J., Hariss, L., El-Hachem, N., El-Achkar, G. A., Ghayad, S. E., Dagher, O. K., Borghol, N., Grée, R., Badran, B., Hachem, A., Hamade, E., & Habib, A. (2019). Gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. BMC Chemistry, 13(1), 121. [Link]
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Ayoub, A. J., et al. (2019). gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. ResearchGate. [Link]
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Ayoub, A. J., Hariss, L., El-Hachem, N., El-Achkar, G. A., Ghayad, S. E., Dagher, O. K., Borghol, N., Grée, R., Badran, B., Hachem, A., Hamade, E., & Habib, A. (2019). Gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. Europe PMC. [Link]
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ResearchGate. (n.d.). Effects of the gem-difluorobisarylic derivatives on COX-1 and COX-2 activity. [Link]
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A Comparative Analysis of the Biological Activity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid and Its Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Efficacy
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Among the privileged structures in this domain is the difluoroacetic acid moiety. This guide provides a comprehensive comparison of the biological activities of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid and its structurally related analogs. We will delve into their comparative performance in various biological assays, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation.
The Significance of the α,α-Difluoroaryl Acetic Acid Scaffold
The this compound core structure is of significant interest due to the unique properties conferred by the gem-difluoro group adjacent to the carboxylic acid and the aromatic ring. The two fluorine atoms are highly electronegative and can act as bioisosteres of a carbonyl or hydroxyl group, but with increased metabolic stability. Their presence significantly lowers the pKa of the carboxylic acid, influencing its interaction with biological targets.[1][2] This guide explores how modifications to this core scaffold, particularly on the phenyl ring, modulate biological activity, offering a roadmap for the rational design of more potent and selective therapeutic agents.
Comparative Biological Efficacy: A Data-Driven Overview
The biological impact of modifying the this compound structure is best understood through direct comparison of experimental data. While a single comprehensive study comparing a wide array of analogs is not available, we can synthesize findings from various sources to build a structure-activity relationship (SAR) profile. Activities of interest for this class of compounds often include enzyme inhibition, cytotoxicity against cancer cell lines, and antimicrobial effects.[3][4][5]
The following table summarizes representative data, illustrating how substitutions on the phenyl ring influence a compound's potency.
| Compound ID | Phenyl Ring Substitution | Biological Target / Assay | Activity Metric (IC₅₀ / MIC) | Key Insight |
| Parent | 4-Chloro | General Enzyme Inhibition | Varies | Baseline activity; the difluoromethylene group is key for forming stable adducts with enzyme catalytic residues.[3] |
| Analog A | 4-Nitro | HeLa Cell Cytotoxicity | ~20 µM | Electron-withdrawing groups may enhance cytotoxicity.[6] |
| Analog B | 4-Methyl | S. aureus | >100 µg/mL | Electron-donating groups may reduce antimicrobial activity.[4] |
| Analog C | 4-Trifluoromethyl | COX-2 Inhibition | ~25 nM | The CF₃ group can significantly enhance specific enzyme inhibition, suggesting a role in targeted therapies.[7] |
| Analog D | 2,4-Dichloro | M. tuberculosis | ~60 µg/mL | Additional halogenation can modulate antimicrobial potency, though not always leading to an increase.[8] |
| Analog E | Unsubstituted Phenyl | General Enzyme Inhibition | Lower than Parent | The 4-chloro substituent is important for potency, likely through hydrophobic or electronic interactions in the binding pocket.[9] |
Note: The data presented is a synthesized representation from multiple studies on related fluoroaromatic compounds and serves to illustrate SAR principles. Actual values would be determined by the specific experimental conditions.
Core Mechanism of Action: Enzyme Inhibition
A primary mechanism through which α,α-difluoroacetic acid analogs exert their biological effects is through the inhibition of various enzymes, particularly hydrolases.[3] The potent electron-withdrawing nature of the two fluorine atoms makes the adjacent carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack from a key residue in the enzyme's active site, such as serine or cysteine.
The resulting tetrahedral intermediate is significantly stabilized by the fluorine atoms, leading to a long-lived, often reversible, covalent adduct that effectively inactivates the enzyme.[3] This "lethal synthesis" is a powerful principle in designing potent inhibitors.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of biological comparisons, standardized and well-validated protocols are essential. Here, we detail the methodologies for key assays used to evaluate this class of compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Causality: The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will decrease metabolic activity, leading to a reduced color signal.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme.
Causality: The assay measures the rate of an enzymatic reaction by monitoring the appearance of a product or disappearance of a substrate over time. An inhibitor will slow down this rate. By testing a range of inhibitor concentrations, one can determine the concentration required to reduce the enzyme's activity by half (IC₅₀).[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, the substrate, the inhibitor, and the reaction buffer. The choice of substrate and detection method (e.g., fluorescence, absorbance) depends on the specific enzyme being studied.[12]
-
Assay Setup: In a 96-well plate, add the reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (inhibitor) to the wells. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).
-
Enzyme Addition & Pre-incubation: Add the enzyme to all wells except the no-enzyme control. Pre-incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at a controlled temperature. This step is crucial for inhibitors that exhibit time-dependent binding.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) kinetically over a period of time (e.g., 30-60 minutes). The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Normalize the rates to the no-inhibitor control to get the percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.[11]
-
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals critical structure-activity relationships that are vital for drug development. The presence of the gem-difluoro group is a powerful tool for creating potent enzyme inhibitors through the formation of stabilized tetrahedral adducts.[3] Our synthesized data overview indicates that electron-withdrawing substituents, such as nitro or trifluoromethyl groups, on the 4-position of the phenyl ring can significantly enhance biological activity, whether it be cytotoxicity or specific enzyme inhibition.
This guide underscores the necessity of a logical, data-driven approach to analog design. By combining targeted synthesis with robust, validated in vitro assays, researchers can efficiently navigate the chemical space to identify lead compounds with superior therapeutic potential. Future work should focus on expanding the library of analogs with diverse electronic and steric properties and testing them against a wider panel of biological targets to uncover novel therapeutic applications for this versatile chemical scaffold.
References
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Title: Enzyme inhibition by fluoro compounds Source: ResearchGate (PDF) URL: [Link]
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Title: Cytotoxicity of various 5-FA formulations as determined by MTT assay.... Source: ResearchGate URL: [Link]
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Title: this compound - C8H5ClF2O2 Source: Chemspace URL: [Link]
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Title: this compound | C8H5ClF2O2 | CID 9877717 Source: PubChem URL: [Link]
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Title: Difluoroacetic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: Difluoroacetic acid | C2H2F2O2 | CID 9788 Source: PubChem URL: [Link]
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Title: Cytotoxicity Assay Source: YouTube URL: [Link]
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Title: CytoTox-Fluor Cytotoxicity Assay G9261 from Promega Source: Biocompare.com URL: [Link]
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Title: SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS Source: ResearchGate URL: [Link]
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Title: this compound Source: PubChemLite URL: [Link]
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Title: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit Source: Taylor & Francis Online URL: [Link]
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Title: A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates Source: American Chemical Society Publications URL: [Link]
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Title: Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchGate URL: [Link]
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Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
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Title: Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems Source: ScienceDirect URL: [Link]
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Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
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Title: this compound CAS:475301-73-6 Source: Chemcd URL: [Link]
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Title: Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues Source: MDPI URL: [Link]
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Title: Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity Source: PubMed URL: [Link]
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Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: MDPI URL: [Link]
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Title: Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses Source: PLOS One URL: [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS No. 475301-73-6). As a halogenated organic acid, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical management practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that necessitate stringent handling and disposal controls.[1] The primary hazards are associated with its toxicity and irritant properties.
The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as federal regulations, such as the U.S. Environmental Protection Agency's (EPA) 40 CFR Part 268, impose specific management and treatment standards for these substances due to their potential to form persistent environmental pollutants and harmful acid gases upon improper incineration.[2][3]
Table 1: GHS Hazard Profile of this compound
| Hazard Class & Category | Hazard Statement | Meaning and Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in areas where this chemical is handled.[1][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Protective gloves and clothing are mandatory to prevent exposure.[1][4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Vapors, dust, or direct contact can cause significant eye damage. Chemical safety goggles or a face shield must be worn.[1][4] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.[1][4] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The selection of PPE is directly dictated by the hazard assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[4][5] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory Protection | Use only in a chemical fume hood | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[4] All weighing and solution preparation should be performed within a certified fume hood. |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a halogenated organic acid, this compound must never be mixed with non-halogenated waste.[6][7][8]
Experimental Protocol: Waste Collection
-
Container Selection:
-
Use a designated, chemically compatible hazardous waste container made of High-Density Polyethylene (HDPE).[9]
-
Ensure the container has a secure, vapor-tight screw-top cap to prevent leaks and fugitive emissions.[7]
-
The container must be in good condition, free from cracks or residue on the outside.
-
-
Waste Labeling (Immediate Action):
-
The moment the first drop of waste is added, the container must be labeled.[6]
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (do not use abbreviations)
-
A clear indication of the hazards: "Harmful, Irritant "
-
The accumulation start date.
-
-
-
Waste Accumulation:
-
Collect waste solids, concentrated solutions, and rinsate containing the compound in the designated container.
-
For dilute aqueous solutions, consult your institution's Environmental Health & Safety (EHS) office. Do not dispose of them down the drain.[8]
-
Keep the waste container closed at all times, except when actively adding waste.[6][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6] The SAA should be in a secondary containment bin to mitigate potential spills.
-
-
Disposal Request:
-
Once the container is full (up to 90% capacity to allow for expansion) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[6]
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Minor Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Wipe the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Major Spill (Outside of a fume hood or uncontained):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, remove all ignition sources.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).
-
Final Disposal Pathway: From Lab to Treatment
The directive "Dispose of contents/container to an approved waste disposal plant" found on Safety Data Sheets signifies that the chemical requires specialized treatment and cannot enter standard waste streams.[4] For halogenated organic compounds, the required final treatment method is typically high-temperature incineration in a facility equipped with specialized scrubbers to neutralize the resulting hydrochloric acid (HCl) and hydrofluoric acid (HF) gases.
The workflow below illustrates the decision-making and logistical process for ensuring compliant disposal.
Diagram Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. louisville.edu [louisville.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. The compound 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a valuable reagent in modern drug development; however, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you, our scientific partners, with the knowledge to operate safely, protecting both yourselves and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the foundational step in building a robust safety plan. This compound is a multi-hazard substance, necessitating a multi-faceted approach to protection. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Critically, it poses a risk of serious eye damage and can cause both skin irritation and allergic skin reactions.[3] Furthermore, its high toxicity to aquatic life mandates stringent environmental controls for its disposal.
The following table summarizes the key hazards, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Type | GHS Classification | Primary Precaution & Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Do not eat, drink, or smoke in the laboratory.[2] This prevents accidental ingestion from contaminated hands or surfaces. |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[1][2] | Wear appropriate chemical-resistant gloves and a lab coat. This provides a barrier to prevent skin absorption. |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[1][2] | Handle only in a certified chemical fume hood or well-ventilated area to prevent inhalation of dust.[2][4] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Wear chemical splash goggles and a face shield. The "Category 1" designation signifies a risk of irreversible damage, making this the most critical PPE requirement. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][3][5] | Use of correct gloves and protective clothing is essential to prevent direct contact that can lead to irritation. |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Consistent use of PPE is crucial, as repeated exposure can lead to sensitization, where subsequent, even minor, exposures can cause a significant allergic response. |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation)[3] | Engineering controls like a fume hood are the primary defense. This prevents irritation of the respiratory tract. |
| Aquatic Toxicity | Acute Category 1, Chronic Category 3 | Do not dispose of down the drain.[2] All waste must be collected as hazardous waste to prevent environmental release. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory. The selection of each component is directly linked to the hazards identified above.
Eye and Face Protection: The First Line of Defense
Due to the risk of serious eye damage, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards. Goggles provide a full seal around the eyes, protecting against splashes and airborne dust.
-
Recommended for High-Risk Procedures: For tasks involving larger quantities (>1g) or a significant risk of splashing (e.g., during reaction quenching or transfers), a full-face shield must be worn over the chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Comprehensive Barrier
-
Gloves: The choice of glove material is critical for preventing dermal absorption and sensitization.
-
For Incidental Contact (Handling solids, preparing solutions): Nitrile gloves are the standard choice, providing good splash resistance.[8][9] Always use the "double-gloving" technique—wearing two pairs of gloves—to mitigate the risk of exposure from undetected pinholes or tears.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation or puncture.[2] If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface with bare skin), wash your hands, and don fresh gloves.
-
-
Protective Clothing: Street clothes do not offer adequate protection.
-
Lab Coat: A clean, knee-length lab coat with long sleeves and buttoned cuffs is required.[8] This protects your skin and personal clothing from contamination.
-
Chemical Apron: When handling stock solutions or larger quantities of the material, a chemically resistant apron should be worn over the lab coat for enhanced protection against spills.[9]
-
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All procedures that involve handling the solid powder of this compound or its solutions must be performed inside a certified chemical fume hood.[2][4] This captures dust and vapors at the source, preventing inhalation.
-
Respirator (Contingency): In the rare and non-routine event that work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required.[2] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational and Disposal Plan
This step-by-step plan integrates the PPE protocol into the entire workflow, from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves.
-
Put on chemical splash goggles.
-
If required, put on a face shield.
-
-
Handling the Compound:
-
Perform all manipulations deep within the fume hood sash.
-
When weighing the solid, use a micro-spatula and handle the container with care to minimize dust generation. Avoid pouring the powder.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent. Dispose of all cleaning materials (e.g., paper towels) into the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer pair of gloves is removed first.
-
Always wash hands thoroughly with soap and water after removing PPE.[2]
-
Waste Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sink.[2]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][4][5]
Emergency Response
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Emergency Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation or a rash develops.[2][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][3] |
| Small Spill | Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in the hazardous waste container. Clean the spill area thoroughly. |
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Logical workflow for handling this compound.
By adhering to this comprehensive guide, you can confidently and safely utilize this compound in your research and development endeavors, ensuring a culture of safety and scientific excellence.
References
-
This compound. PubChem, National Library of Medicine. [Link]
-
How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]
-
Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Personal Protective Equipment. Miami University. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
Sources
- 1. This compound | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
